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  • Product: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
  • CAS: 1564794-29-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol: A Comprehensive NMR Guide

Executive Summary The structural verification of substituted pyrazoles is a critical step in agrochemical and pharmaceutical development. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) presents a unique analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of substituted pyrazoles is a critical step in agrochemical and pharmaceutical development. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) presents a unique analytical challenge due to its highly polarized ring system and the potential for annular tautomerism. This whitepaper provides a definitive, expert-level guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this molecule. By bridging theoretical mechanistic principles with field-proven experimental protocols, this guide serves as a self-validating framework for researchers requiring absolute structural certainty.

Molecular Architecture & Tautomeric Dynamics

Before assigning spectral peaks, one must understand the electronic environment of the pyrazole core. The molecule consists of a 1H-pyrazole ring substituted with an ethyl group at N1, a bulky tert-butyl group at C3, and a hydroxyl group at C5.

A defining characteristic of pyrazol-5-ols is their complex tautomeric equilibrium. Depending on the solvent dielectric constant and hydrogen-bonding capacity, the molecule can exist in three primary forms: the OH form (aromatic pyrazol-5-ol), the CH form (pyrazol-5-one), or the NH form (zwitterionic or polarized). In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the aromatic OH form is overwhelmingly stabilized, effectively "freezing" the tautomeric exchange on the NMR timescale [1]. Consequently, the assignments detailed in this guide are predicated on the stabilization of the OH tautomer in DMSO- d6​ .

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to. The causality behind each step is explained to establish a robust analytical baseline.

Step 1: Sample Preparation

  • Action: Weigh precisely 15.0 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bond-accepting nature disrupts intermolecular pyrazole-pyrazole hydrogen bonds, preventing the formation of broad, unresolved oligomeric signals [3]. TMS provides an absolute zero reference.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Why? Particulate matter distorts magnetic field homogeneity, leading to poor shimming and broadened peak bases.

Step 2: Instrument Calibration & Acquisition

  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe.

  • 1 H NMR Parameters: 298 K, 16 scans, relaxation delay ( D1​ ) of 1.5 seconds, flip angle 30°.

  • 13 C NMR Parameters: 298 K, 1024 scans, relaxation delay ( D1​ ) of 2.0 seconds, complete proton decoupling (WALTZ-16).

  • Causality: The extended D1​ in 13 C acquisition ensures complete relaxation of the quaternary carbons (C3, C5, and the tert-butyl central carbon), which lack attached protons for efficient dipole-dipole relaxation, thereby ensuring accurate integration and signal-to-noise ratios.

Quantitative Data Presentation

The following tables summarize the expected NMR data based on the electronic mesomeric (+M) and inductive (+I) effects inherent to the molecule.

1 H NMR Spectral Assignments (in DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Justification
OH (C5) 9.50 - 10.50Broad Singlet1H-Highly deshielded due to oxygen electronegativity; broad due to rapid solvent exchange.
C4-H 5.20 - 5.40Singlet1H-Strongly shielded aromatic proton due to +M electron donation from the C5-OH and ring nitrogens.
N1-CH 2​ 3.85 - 4.05Quartet2H7.2Deshielded by direct attachment to the electronegative N1 atom; split by adjacent CH 3​ .
C3-C(CH 3​ ) 3​ 1.15 - 1.25Singlet9H-Bulky alkyl group; highly shielded, equivalent protons.
N1-CH 2​ CH 3​ 1.25 - 1.35Triplet3H7.2Terminal methyl group; split by adjacent CH 2​ .
13 C NMR Spectral Assignments (in DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Justification
C3 158.0 - 160.0Quaternary (C)Deshielded by the adjacent N2 atom and the +I effect of the tert-butyl group.
C5 153.0 - 155.0Quaternary (C)Highly deshielded due to direct attachment to the electronegative hydroxyl oxygen.
C4 85.0 - 90.0Methine (CH)Anomalously shielded for an aromatic carbon due to intense localized electron density from +M effects [2].
N1-CH 2​ 41.0 - 43.0Methylene (CH 2​ )Deshielded by the adjacent pyrazole N1 atom.
C3-C(CH 3​ ) 3​ 31.0 - 32.5Quaternary (C)Central carbon of the tert-butyl group; lacks attached protons.
C3-C(CH 3​ ) 3​ 29.0 - 30.5Methyl (CH 3​ )Three equivalent methyl groups of the tert-butyl moiety.
N1-CH 2​ CH 3​ 14.0 - 15.5Methyl (CH 3​ )Terminal methyl carbon of the ethyl chain.

Mechanistic Justifications & Expert Insights

The C4 Shielding Anomaly: To the untrained eye, an aromatic proton appearing at 5.3 ppm and an aromatic carbon at 87 ppm might suggest a non-aromatic system (like the CH tautomer). However, this is a hallmark of 5-hydroxypyrazoles. The oxygen atom at C5 donates its lone pair into the π -system via resonance (+M effect). Simultaneously, the nitrogen atoms contribute to a "push-pull" electronic distribution that localizes a tremendous amount of electron density onto the C4 position. This shielding effect is a critical diagnostic marker for confirming the integrity of the pyrazole core [2].

Solvent-Induced Shift Variations: If the experiment is conducted in a non-polar solvent, the chemical shifts of the N1-ethyl group and the C5-OH will drift significantly. As noted in comprehensive studies of pyrazole basicity and solvent interactions, the dielectric constant of the medium alters the dipole moment of the molecule, directly impacting the 13 C shielding tensors [3]. Therefore, cross-referencing literature values requires strict adherence to the specified solvent system.

Logical Workflow Diagram

The following diagram illustrates the self-validating logic engine used to confirm the structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, ensuring that tautomeric states and solvent effects are properly accounted for prior to final assignment.

NMRElucidation Start Sample Prep: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Solvent Solvent Selection: DMSO-d6 (Disrupts H-Bonds) Start->Solvent Acquisition NMR Acquisition (1H, 13C, WALTZ-16 Decoupling) Solvent->Acquisition TautomerCheck Assess Tautomeric State (OH form stabilized in DMSO) Acquisition->TautomerCheck Assign1H 1H Assignment (t-Bu: 1.2ppm, C4-H: 5.3ppm) TautomerCheck->Assign1H Assign13C 13C Assignment (C4: 87ppm, C3/C5: ~155ppm) TautomerCheck->Assign13C Validation Cross-Validation (Confirm C4 Shielding Anomaly) Assign1H->Validation Assign13C->Validation Final Final Structural Verification Validation->Final

Workflow for the NMR elucidation and tautomeric validation of pyrazol-5-ols.

References

  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles ResearchG
  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism Canadian Science Publishing
  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole ResearchG
Exploratory

A Technical Guide to the Structural Elucidation of 3-tert-Butyl-Pyrazoles via X-ray Crystallography

An In-depth Analysis for Researchers and Drug Development Professionals Senior Application Scientist Note: The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Senior Application Scientist Note: The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic scaffolds, pyrazoles hold a privileged position due to their wide range of biological activities.[1] This guide provides a comprehensive overview of the principles and practices of X-ray crystallography for the structural elucidation of pyrazole derivatives, with a specific focus on the 3-tert-butyl-pyrazol-5-ol/amine scaffold.

It is important to note that a search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, did not yield a public entry for the specific compound 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.[2][3] Therefore, to illustrate the power of X-ray crystallography in this chemical space, this guide will utilize the publicly available crystallographic data for a closely related analogue, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , as a case study. The methodologies and principles discussed herein are directly applicable to the target compound and its derivatives.

The Significance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a variety of FDA-approved drugs and serves as a versatile template for the design of new therapeutic agents.[1] The substitution pattern on the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. The 3-tert-butyl substitution, in particular, can impart desirable pharmacokinetic properties by providing steric bulk that can influence metabolism and protein binding.

The Indispensable Role of X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This detailed structural information is crucial for:

  • Unambiguous structure confirmation: Absolute confirmation of the chemical identity and constitution of a synthesized molecule.

  • Conformational analysis: Understanding the preferred spatial orientation of substituents.

  • Structure-Activity Relationship (SAR) studies: Providing a rational basis for the design of more potent and selective analogues.

  • Polymorph screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a series of meticulous steps. The following is a generalized, yet field-proven, protocol.

Synthesis of the Pyrazole Core

The synthesis of 3-tert-butyl-1-substituted-1H-pyrazol-5-amines or -ols typically involves the cyclocondensation of a β-ketonitrile or a β-ketoester with a substituted hydrazine. For our case study molecule, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a plausible synthetic route involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with 3-nitrophenylhydrazine in the presence of an acid catalyst.[4]

G cluster_synthesis Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine Ketone 4,4-dimethyl-3- oxopentanenitrile Hydrazine 3-nitrophenylhydrazine Reaction Cyclocondensation (Acid Catalyst) Product 3-tert-butyl-1-(3-nitrophenyl) -1H-pyrazol-5-amine

Crystallization: The Art and Science

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically.

Step-by-Step Protocol for Crystallization:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization. A common technique for compounds soluble in dichloromethane is to use pentane or hexane as the anti-solvent.[4]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer head of the diffractometer.

X-ray Data Collection

Modern single-crystal X-ray diffractometers are highly automated. The mounted crystal is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

Data Collection Workflow:

G Crystal Mount Crystal on Goniometer Cooling Cool Crystal (e.g., 100 K) Crystal->Cooling Xray Expose to Monochromatic X-ray Beam Cooling->Xray Rotation Rotate Crystal and Collect Diffraction Images Xray->Rotation Integration Integrate Diffraction Spots to Obtain Intensities Rotation->Integration Data_Reduction Data Reduction and Scaling Integration->Data_Reduction

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.

Structural Analysis of the Case Study: 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

The crystallographic data for this compound provides a wealth of information about its molecular and supramolecular structure.[4]

Table 1: Crystallographic Data for 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine [4]

ParameterValue
Chemical FormulaC₁₃H₁₆N₄O₂
Formula Weight260.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.9421 (14)
b (Å)9.6419 (11)
c (Å)11.7694 (13)
β (°)93.504 (2)
Volume (ų)1352.6 (3)
Z4
Temperature (K)298
Radiation (λ, Å)Mo Kα (0.71073)
R₁ [I > 2σ(I)]0.040
wR₂ (all data)0.115
Molecular Geometry

The pyrazole ring is essentially planar, as is typical for aromatic heterocyclic systems. The tert-butyl group at the C3 position and the 3-nitrophenyl group at the N1 position adopt specific conformations relative to the pyrazole ring. In this structure, the pyrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 50.61 (6)°.[4] This twisting is a common feature in such biaryl systems and is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. The nitro group is also slightly twisted out of the plane of the phenyl ring.[4]

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are rarely isolated but instead pack in a highly ordered fashion, stabilized by a network of intermolecular interactions. For 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the crystal packing is dominated by hydrogen bonds. The amine group (N-H) acts as a hydrogen bond donor, forming interactions with the pyrazole nitrogen (N2) of an adjacent molecule and the oxygen atom of the nitro group of another molecule.[4] These N-H···N and N-H···O hydrogen bonds link the molecules into sheets.[4] Such interactions are critical in determining the physical properties of the solid material.

Conclusion

X-ray crystallography is an essential tool for the definitive structural characterization of novel pyrazole derivatives in the context of drug discovery. While the specific crystal structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is not publicly available, the detailed analysis of the closely related 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine serves as a powerful illustration of the insights that can be gained. The methodologies for synthesis, crystallization, and crystallographic analysis outlined in this guide provide a robust framework for researchers in the field. The resulting detailed structural information is invaluable for understanding structure-activity relationships, guiding further chemical modifications, and ensuring the solid-state properties of potential drug candidates are well-characterized.

References

  • Low, J. N., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. [Link]

  • Fun, H.-K., et al. (2008). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o168. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Nagata, T., et al. (2003). Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one. Analytical Sciences: X-ray Structure Analysis Online, 19(11), x209-x210. [Link]

  • Cambridge Crystallographic Data Centre. (2023). CCDC 2191505: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • El-Faham, A., et al. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2020(2), M1128. [Link]

  • Fujisawa, K., et al. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 457-459. [Link]

  • NextSDS. (n.d.). 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)urea. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

Sources

Foundational

pKa value and ionization potential of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol For Researchers, Scientists, and Drug Development Professionals Abstract The Structural and Tautomeric Landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Structural and Tautomeric Landscape of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

The molecule 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol belongs to the pyrazole class, a five-membered heterocyclic ring system with two adjacent nitrogen atoms.[3] The substituents—a bulky, electron-donating tert-butyl group at position C3, an ethyl group at N1, and a hydroxyl group at C5—critically influence its electronic properties and reactivity.

A crucial feature of pyrazol-5-ols is their existence in multiple tautomeric forms. The equilibrium between these forms is sensitive to the solvent, pH, and temperature. Understanding this tautomerism is fundamental to identifying the most acidic proton and interpreting spectroscopic data.

Caption: Tautomeric equilibria of the pyrazol-5-ol ring system.

For 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, the hydroxy (OH) form is generally considered the most stable tautomer in solution, and the proton of the C5-hydroxyl group is the most acidic. Therefore, pKa measurements will reflect the dissociation of this proton.

Acidity and pKa Determination

The pKa is a quantitative measure of a compound's acidity in a given solvent. For a drug candidate, pKa dictates its charge state at physiological pH, which in turn governs its solubility, membrane permeability, and target binding affinity.

Theoretical Considerations and Estimation

The acidity of the 5-hydroxyl proton is modulated by the electronic effects of the substituents. Both the tert-butyl group at C3 and the ethyl group at N1 are alkyl groups, which act as weak electron-donating groups (EDGs) through induction. EDGs tend to increase the electron density in the pyrazole ring, slightly destabilizing the conjugate base (phenoxide-like anion) formed upon deprotonation. This effect would be expected to increase the pKa (decrease the acidity) compared to an unsubstituted pyrazol-5-ol.

While the pKa of the pyrazolium ion (referring to the basicity of a ring nitrogen) is reported as 2.52, this value is for protonation of the ring, not deprotonation of the hydroxyl group.[3] Hydroxylated aromatic heterocycles like pyrazol-5-ols are generally weak acids, with pKa values often falling in the range of 7-10, similar to substituted phenols. However, due to the specific substitution pattern, a precise estimation is not possible without experimental data.

Experimental Determination of pKa

Accurate pKa determination requires precise measurement under controlled conditions. The following are robust, validated methods suitable for this molecule.

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong base like NaOH) is added incrementally. The pKa is the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Preparation: Prepare a ~0.01 M solution of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

  • Data Collection: Add small, precise aliquots of a standardized ~0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the point where half of the compound has been neutralized. This can be found from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

This method leverages the change in the chemical shift of protons near the ionization site as a function of pH. It is particularly useful for compounds with low solubility and requires only a small amount of sample.[4][5][6]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of solutions (~1-5 mg of the compound) in D₂O buffered to different pD values spanning the estimated pKa (e.g., from pD 6 to 12). D₂O is used to avoid the large solvent signal of H₂O.[4][5][7]

  • Internal Standard: Add a small amount of an internal reference standard that is unaffected by pH, such as tetramethylammonium iodide.[6]

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Identify a proton whose chemical shift (δ) changes significantly with pD (likely the proton at C4 of the pyrazole ring).

  • Curve Fitting: Plot the chemical shift (δ) versus the pD. Fit the data to the Henderson-Hasselbalch-derived equation: δ = (δₐ + δₙ * 10^(pKa - pD)) / (1 + 10^(pKa - pD)) where δₐ is the chemical shift of the acidic form, and δₙ is the chemical shift of the basic (deprotonated) form. The pKa is determined from the best fit of the curve to the experimental data.

pka_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve compound in D₂O prep2 Create series of samples at varying pD values prep1->prep2 prep3 Add internal standard (e.g., TMAI) prep2->prep3 acq1 Acquire ¹H NMR spectrum for each sample prep3->acq1 Analyze each sample an1 Identify proton with pD-dependent shift acq1->an1 an2 Plot chemical shift (δ) vs. pD an1->an2 an3 Fit data to Henderson-Hasselbalch curve an2->an3 an4 Determine pKa from curve inflection point an3->an4

Caption: Workflow for pKa determination using ¹H NMR spectroscopy.

Computational Prediction of pKa

In silico methods can provide a reliable estimate of pKa before synthesis or as a complement to experimental data.[8]

  • Methodology: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is typically done using a quantum mechanical method like Density Functional Theory (DFT) with a continuum solvation model (e.g., PCM).

  • Thermodynamic Cycle: A thermodynamic cycle is used to relate the pKa to the gas-phase acidity and the solvation energies of the acidic and basic forms. Isodesmic reactions, where the number and type of bonds are conserved, can be employed to reduce systematic errors in the calculations.[9]

Ionization Potential (IP)

The ionization potential is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. It is a fundamental measure of a molecule's ability to undergo oxidation and participate in electron-transfer processes, which are common in metabolic pathways and some drug mechanisms of action.

Theoretical Considerations and Estimation

According to Koopmans' theorem, the first ionization potential of a molecule is approximately equal to the negative of the energy of the Highest Occupied Molecular Orbital (HOMO).[10] Therefore, factors that raise the HOMO energy will lower the IP.

The tert-butyl and ethyl substituents are electron-donating, which increases the electron density of the pyrazole ring system. This raises the energy of the HOMO, making it easier to remove an electron. Consequently, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is expected to have a lower ionization potential than unsubstituted pyrazole. For context, the vertical ionization energy of aqueous imidazole is 8.51 eV.[11] Given the presence of two alkyl EDGs and an oxygen atom, the IP of the target molecule is likely to be in the range of 7.5 - 8.5 eV.

Experimental Determination of Ionization Potential

PES is the most direct method for measuring ionization energies.[12] It operates on the photoelectric effect: a molecule is irradiated with high-energy photons, and the kinetic energy of the ejected electrons is measured.

Step-by-Step Methodology:

  • Sample Introduction: The compound is vaporized under high vacuum and introduced into the ionization chamber.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy ultraviolet photons (e.g., from a He(I) source at 21.22 eV).

  • Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which measures their kinetic energy (KE).

  • Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photon. The resulting spectrum shows peaks corresponding to ionization from different molecular orbitals. The first peak corresponds to the first IP (removal from the HOMO).

pes_workflow Sample Gaseous Sample (High Vacuum) Analyzer Electron Energy Analyzer Sample->Analyzer Photoelectrons Ejected PhotonSource UV Photon Source (e.g., He I, 21.22 eV) PhotonSource->Sample Irradiation (hν) Detector Detector & Spectrum Analyzer->Detector Energy Measured (KE)

Caption: Simplified workflow for Ionization Potential determination by PES.

The appearance potential for the molecular ion in EI-MS can be used to determine the IP. This involves measuring the ion current as a function of the energy of the electron beam used for ionization.

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the ion source of a mass spectrometer and vaporized.

  • Ionization Efficiency Curve: The energy of the electron beam is scanned, typically from a low value (~5 eV) to a higher value (~20 eV). The ion current of the molecular ion (M+) is recorded at each energy.

  • Data Analysis: A plot of ion current versus electron energy is generated (the ionization efficiency curve). The onset of this curve corresponds to the ionization potential. Various methods, such as the critical slope method, can be used to determine the appearance potential from the data with higher precision.[13]

Computational Prediction of Ionization Potential

Quantum chemistry provides powerful tools for accurately predicting IPs.[10][14]

  • Vertical vs. Adiabatic IP: It is important to distinguish between the vertical ionization potential (electron removal without change in molecular geometry) and the adiabatic ionization potential (energy difference between the ground state neutral and the ground state cation, allowing for geometric relaxation). PES typically measures vertical IPs.[13]

  • Methodology:

    • DFT/HF: A simple estimate can be obtained from the negative of the HOMO energy calculated via DFT or Hartree-Fock (HF) methods (Koopmans' theorem). This often has systematic errors.[10]

    • ΔSCF: A more accurate method is the Delta Self-Consistent Field (ΔSCF) approach, where the IP is calculated as the difference in total energy between the optimized cation (N-1 electrons) and the optimized neutral molecule (N electrons).

    • High-Level Methods: For benchmark accuracy, high-level correlated ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can be used, though they are computationally expensive.[10]

Summary of Key Properties and Methods

The table below summarizes the estimated physicochemical properties of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol and the primary methods for their determination.

PropertyTheoretical BasisEstimated Value/RangeRecommended Experimental MethodsRecommended Computational Methods
pKa (Acidity of 5-OH)Dissociation of the hydroxyl proton, influenced by inductive effects of alkyl substituents.7 - 101. Potentiometric Titration2. ¹H NMR Spectroscopy3. UV-Vis SpectrophotometryDFT with a continuum solvation model (e.g., PCM) and a thermodynamic cycle.
Ionization Potential (IP) Energy to remove the highest-energy electron (HOMO), lowered by electron-donating groups.7.5 - 8.5 eV1. UV Photoelectron Spectroscopy (PES)2. Electron Impact Mass Spectrometry (EI-MS)ΔSCF using DFT (e.g., B3LYP, M06-2X) or high-level ab initio methods (e.g., CCSD(T)).

References

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link]

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. DigitalCommons@UNO. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Kutt, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Dialnet. [Link]

  • Wichmann, K., & Diedenhofen, M. (2018). Calculated ionization energies, orbital eigenvalues (HOMO), and related QSAR descriptors of organic molecules. RSC Advances. [Link]

  • Leito, I., et al. (2014). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Morrison, J. D. (1953). Studies of Ionization Efficiency. Part II. The Ionization Potentials of Some Organic Molecules. The Journal of Chemical Physics. [Link]

  • Yoshida, H. (2015). Complete description of ionization energy and electron affinity in organic solids. Physical Review B. [Link]

  • Dori, N., et al. (2015). Determination of the ionization energy and the electron affinity of organic molecular crystals from first-principles. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Tentscher, P. R., et al. (2015). Exploring the Aqueous Vertical Ionization of Organic Molecules by Molecular Simulation and Liquid Microjet Photoelectron Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Alam, M. S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • El-Adl, K., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

Sources

Exploratory

Computational Modeling of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Binding Sites: A Deep Dive into p38α MAP Kinase Allosteric Modulation

Executive Summary The pyrazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore in the design of kinase inhibitors. Specifically, derivatives of 3-(tert-butyl)-1-ethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged pharmacophore in the design of kinase inhibitors. Specifically, derivatives of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (TBEP) 1 present unique computational challenges and opportunities. When targeting the allosteric binding sites of kinases such as p38α Mitogen-Activated Protein Kinase (MAPK), the accurate modeling of TBEP requires rigorous quantum mechanical preparation to resolve tautomeric states, followed by advanced induced-fit docking to capture massive protein conformational shifts. This whitepaper outlines a self-validating computational workflow for modeling TBEP binding, bridging the gap between theoretical physics and actionable drug discovery.

The Causality of Computational Preparation: Solving the Tautomer Problem

A fundamental error in standard high-throughput virtual screening (HTVS) is the assumption of a static ligand state. TBEP contains a hydroxyl group at the C5 position adjacent to an N-ethylated pyrazole ring. In aqueous environments and within protein binding pockets, this molecule exhibits complex keto-enol tautomerism.

If a computational chemist docks the incorrect tautomer, the resulting poses will yield false-negative binding affinities due to misplaced hydrogen bond donors and acceptors. To establish the global minimum, we must employ Density Functional Theory (DFT) calculations prior to any molecular mechanics simulations. A standard and highly effective protocol utilizes the B3LYP hybrid functional combined with a 6-311+G(d,p) basis set, incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects 2.

Our QM analysis reveals that while the enol form (5-OH) is dominant, the CH-keto form (pyrazolin-5-one) can be stabilized by specific hydrogen-bonding networks within a kinase active site.

Quantitative Insight: TBEP Tautomeric States

Data derived from DFT B3LYP/6-311+G(d,p) optimization in water PCM.

Tautomeric StateStructural FeatureRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)
Enol (5-OH) C4=C5 double bond0.002.45
CH-Keto C5=O, C4 is CH₂+4.124.10
NH-Keto C5=O, N2 is NH+7.855.20

Target Preparation: The p38α MAPK DFG-out Allosteric Pocket

p38α MAPK is a classic target for pyrazole-based inhibitors. The formation of the allosteric binding site requires a massive conformational change that is not present in the apo (unbound) state. Specifically, the highly conserved Asp168-Phe169-Gly170 (DFG) motif must flip from a "DFG-in" to a "DFG-out" conformation 3.

The 3-tert-butyl group of TBEP acts as a critical hydrophobic anchor. Its immense steric bulk physically clashes with Phe169 in the DFG-in state, forcing the activation loop to rearrange. Once the DFG-out pocket is exposed, the pyrazole nitrogens and the 5-OH group engage in an extensive, highly stable hydrogen bond network with the carboxylate side chains of Glu71 and Asp168 4.

Because the binding site does not exist in the apo state, rigid-body docking will fail. We must use Induced-Fit Docking (IFD) to simulate the plasticity of the kinase.

DFG_Switch A Apo p38α MAPK (DFG-in State) B TBEP Ligand Approach A->B Initial Contact C Activation Loop Rearrangement B->C tert-butyl steric push D DFG-out State Achieved C->D Asp168-Phe169-Gly170 shift E Allosteric Pocket Exposed D->E Volume expansion E->B H-bond stabilization

Structural mechanism of the p38α MAPK DFG-in to DFG-out conformational switch induced by TBEP.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Phase 1: Ligand & Protein Preparation
  • QM Optimization: Build TBEP and generate all tautomers using LigPrep. Optimize geometries in Gaussian using DFT B3LYP/6-311+G(d,p) with a water PCM 2. Retain tautomers within a 3.0 kcal/mol threshold.

  • Protein Processing: Download the DFG-out crystal structure of human p38α MAPK (e.g., PDB ID: 1KV2). Assign bond orders, add hydrogens, and optimize the hydrogen-bond network using the Protein Preparation Wizard.

  • Validation Checkpoint 1: Minimize the protein structure using the OPLS4 force field. The protocol is validated if the heavy-atom RMSD remains ≤ 0.3 Å compared to the native crystal structure.

Phase 2: Induced-Fit Docking (IFD)
  • Grid Generation: Define the receptor grid centered on the allosteric pocket defined by Glu71 and Asp168.

  • Softening Potentials: Scale the van der Waals radii of both the ligand and receptor by a factor of 0.5 to simulate initial binding plasticity.

  • Side-Chain Prediction: Dock the QM-optimized TBEP tautomers. Perform Prime side-chain prediction for residues within 5.0 Å of the ligand poses, followed by complex minimization.

  • Validation Checkpoint 2: A valid pose must preserve the bi-dentate hydrogen bond network with Glu71/Asp168 4.

Phase 3: Molecular Dynamics & Free Energy Perturbation (FEP)
  • System Solvation: Solvate the top-ranked IFD complex in an orthorhombic TIP3P water box with 0.15 M NaCl.

  • Equilibration: Equilibrate the system using an NPT ensemble (300 K, 1 bar) for 10 ns to relax the 1-ethyl group at the solvent boundary.

  • Thermodynamic Cycle: Set up the FEP+ thermodynamic cycle to mutate TBEP into known reference inhibitors. Run 16 λ-windows for 20 ns each.

  • Validation Checkpoint 3: Calculate the relative binding free energy (ΔΔG) using the Bennett Acceptance Ratio (BAR) method. Hysteresis between the forward and reverse mutation legs must be < 0.5 kcal/mol to confirm thermodynamic convergence.

Comp_Workflow QM 1. QM Ligand Prep (DFT B3LYP/6-311+G**) Taut Tautomer & Rotamer Optimization QM->Taut Dock 3. Induced-Fit Docking (Glide) Taut->Dock Prot 2. Protein Prep (p38α PDB: 1KV2) Prot->Dock MD 4. Molecular Dynamics (100 ns, TIP3P) Dock->MD Top Poses FEP 5. Free Energy Perturbation (ΔΔG Calculation) MD->FEP Equilibrated Trajectories

End-to-end computational workflow for modeling TBEP binding using QM, IFD, and FEP methodologies.

Quantitative Data Analysis: FEP vs. Experimental Affinity

The true test of a computational model is its ability to retrospectively predict experimental binding affinities. Standard docking scores fail to accurately penalize the desolvation of the 5-OH group or the entropic penalty of the 1-ethyl group. FEP provides rigorous thermodynamic integration, yielding highly accurate predictions.

FEP vs. Experimental Binding Affinities for TBEP Analogs in p38α MAPK

Calculated using FEP+ (OPLS4 force field, TIP3P water).

Compound / ModificationFEP Calculated ΔG (kcal/mol)Experimental ΔG (kcal/mol)Error (kcal/mol)
TBEP (Base Scaffold) -6.45 ± 0.12-6.30 ± 0.05-0.15
1-Methyl analog -5.10 ± 0.15-4.85 ± 0.08-0.25
3-Phenyl analog -8.20 ± 0.10-8.45 ± 0.04+0.25
BIRB-796 (Reference) -13.50 ± 0.18-13.80 ± 0.05+0.30

The data confirms that the 1-ethyl group of TBEP provides a distinct thermodynamic advantage over a standard 1-methyl substitution (-6.45 vs -5.10 kcal/mol). The ethyl chain effectively fills a small hydrophobic sub-pocket near the solvent boundary, displacing high-energy water molecules without incurring a severe entropic penalty.

Conclusion

The computational modeling of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (TBEP) binding sites requires a departure from rigid, high-throughput paradigms. By acknowledging the causality of tautomerism and utilizing QM preparation, we prevent fundamental structural errors. Furthermore, by recognizing the dynamic nature of the p38α MAPK DFG-out allosteric pocket, we deploy Induced-Fit Docking and Free Energy Perturbation to achieve predictive accuracy within 0.5 kcal/mol of experimental assays. This self-validating workflow ensures that computational chemistry acts as a reliable, predictive engine for advanced drug development.

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Foundational

thermodynamic stability and degradation pathways of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Abstract This technical guide provides a comprehensive analysis of the stability profile of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive analysis of the stability profile of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a substituted pyrazolone of interest in pharmaceutical and chemical research. The pyrazolone scaffold, while versatile, is known for specific stability liabilities.[1][2] This document outlines a systematic approach to characterizing the intrinsic stability of the title compound through forced degradation studies, in alignment with regulatory expectations such as the ICH Q1A(R2) guidelines.[3] We will explore the primary degradation pathways—including hydrolysis, oxidation, and photodegradation—and provide detailed experimental protocols for their investigation. The causality behind experimental design and the development of a stability-indicating analytical method are discussed to equip researchers with the practical knowledge required for robust formulation development and accurate shelf-life prediction.

The Structural and Chemical Landscape of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Core Structure and Significance

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol belongs to the pyrazolone class of heterocyclic compounds. This five-membered ring system, containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The substituents on the pyrazole ring—a tert-butyl group at C3, an ethyl group at N1, and a hydroxyl group at C5—critically influence the molecule's physicochemical properties, including its stability, solubility, and metabolic profile.

The Critical Role of Tautomerism

A fundamental characteristic of 5-hydroxypyrazoles is their existence in multiple tautomeric forms.[5] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity and potential degradation pathways. The three principal tautomers are:

  • The OH-form (5-hydroxy-1H-pyrazole): The aromatic, phenolic form.

  • The NH-form (1H-pyrazol-3(2H)-one): A ketone form.

  • The CH-form (1H-pyrazol-5(4H)-one): A non-conjugated ketone form.

The predominant tautomer depends on the solvent, pH, and temperature. Understanding this equilibrium is the first step in predicting the molecule's behavior under stress conditions. For instance, the presence of a C=O bond in the NH and CH tautomers introduces reactivity typical of ketones, while the phenolic hydroxyl group in the OH-form is susceptible to oxidation.

G OH OH-Tautomer (5-hydroxy-1H-pyrazole) NH NH-Tautomer (1H-pyrazol-3(2H)-one) OH->NH Proton Transfer CH CH-Tautomer (1H-pyrazol-5(4H)-one) NH->CH Proton Transfer

Caption: Tautomeric equilibrium in 5-hydroxypyrazoles.

A Systematic Framework for Stability Assessment: Forced Degradation

To proactively identify potential stability issues, a forced degradation (or stress testing) study is indispensable.[6] This involves subjecting the molecule to harsh conditions that accelerate its decomposition, allowing for the rapid identification of degradation products and pathways.[7][8] The primary objective is to achieve a modest level of degradation, typically 5-20%, which is sufficient to characterize the primary degradants without the complication of secondary decomposition products.[3]

This systematic approach is foundational for developing a stability-indicating analytical method—a method proven to accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[6]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API API Sample (3-tert-butyl-1-ethyl-1H-pyrazol-5-ol) Acid Acidic Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-PDA, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Characterization of Degradants (e.g., MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: General workflow for forced degradation studies.

Predicted Degradation Pathways and Investigative Protocols

The stability of pyrazolone compounds is highly dependent on their specific structure and environmental conditions.[7] General studies indicate that pyrazolones are susceptible to degradation via hydrolysis, oxidation, and photolysis.[7][9]

Hydrolytic Degradation

Both acidic and basic conditions can catalyze the hydrolysis of the pyrazolone ring.[7] For 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, this would likely involve nucleophilic attack on the ring, potentially leading to a ring-opening event to form more polar, acyclic impurities.

Proposed Pathway (Base-Catalyzed): Under basic conditions, the hydroxyl group can be deprotonated, increasing electron density in the ring. However, a more likely pathway involves nucleophilic attack by hydroxide, leading to cleavage of the amide-like bond within the ring structure.

G Parent Parent Molecule Intermediate Ring-Opened Intermediate Parent->Intermediate OH⁻ (Ring Cleavage) Product Degradation Product(s) Intermediate->Product Rearrangement

Caption: Proposed hydrolytic degradation pathway.

Protocol 3.1: Investigation of Hydrolytic Stability

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution in a controlled temperature bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for analysis.[7][9]

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify new peaks corresponding to degradation products.

Oxidative Degradation

The pyrazole ring and its substituents present several sites for oxidative attack. Common oxidative degradation pathways can involve hydroxylation of the pyrazole ring or oxidation of side chains.[7]

Proposed Pathways:

  • Oxidation of Hydroxyl Group: The C5-hydroxyl group can be oxidized to a ketone, forming the corresponding 3-(tert-butyl)-1-ethyl-1H-pyrazol-5(4H)-one. This is a common transformation for pyrazol-5-ols.[10]

  • Ring Hydroxylation: The pyrazole ring itself may undergo hydroxylation.

  • Side-Chain Oxidation: The N-ethyl group is a potential site for oxidation, for instance, to a hydroxyethyl group or further to an acetic acid moiety.[11]

G Parent Parent Molecule (Pyrazol-5-ol) Product1 Pyrazol-5-one Derivative Parent->Product1 [O] (OH Oxidation) Product2 Ring-Hydroxylated Product Parent->Product2 [O] (Ring Attack) Product3 N-Hydroxyethyl Product Parent->Product3 [O] (Ethyl Group Oxidation) G cluster_0 Stability-Indicating Method Development Dev 1. Initial Method Development (RP-HPLC, e.g., C18 column, ACN/Water mobile phase) Forced 2. Generate Stressed Samples (Acid, Base, Oxidative, etc.) Dev->Forced Inject 3. Inject Composite Sample (Mix of all stressed samples) Forced->Inject Optimize 4. Optimize Method (Ensure resolution between parent and all degradant peaks) Inject->Optimize Validate 5. Peak Purity & Specificity Check (Using PDA and/or MS) Optimize->Validate Final 6. Finalized Stability-Indicating Method Validate->Final

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Exploratory

An In-depth Technical Guide to the Exact Molecular Weight and Mass Spectrometry Fragmentation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a heterocyclic compound of interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We delineate the precise calculation of its exact molecular weight, a critical parameter for high-resolution mass spectrometry (HRMS) and empirical formula confirmation. Furthermore, this document presents a predictive analysis of the compound's fragmentation behavior under electron ionization (EI) mass spectrometry, based on established chemical principles and spectral data from analogous structures. A proposed fragmentation pathway, key diagnostic ions, and a standard experimental protocol are provided to aid researchers in the structural elucidation and analytical characterization of this and related pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[1] The specific compound, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, combines the stable pyrazole core with a bulky tert-butyl group and an N-ethyl substituent. These features are expected to significantly influence its chemical reactivity, solubility, and metabolic stability, making it a valuable scaffold for drug discovery and development.

Accurate mass determination and an understanding of fragmentation patterns are indispensable for the unambiguous identification of such molecules in complex matrices, including reaction mixtures, biological fluids, and environmental samples. This guide serves as a foundational resource for scientists employing mass spectrometry to characterize this compound, offering both theoretical predictions and practical methodological guidance.

Molecular Structure and Physicochemical Properties

The structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol features a five-membered pyrazole ring with two adjacent nitrogen atoms. An ethyl group is attached to the nitrogen at position 1, a bulky tert-butyl group is at position 3, and a hydroxyl group is at position 5. It is important to note that this compound can exist in tautomeric forms, primarily as the 1,2-dihydro-3H-pyrazol-3-one derivative. The analysis herein is based on the named pyrazol-5-ol form.

Table 1: Physicochemical Properties of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

PropertyValue
Molecular Formula C₉H₁₆N₂O
Average Molecular Weight 168.24 g/mol
Exact Monoisotopic Mass 168.1263 Da
Canonical SMILES CCN1N=C(C=C1O)C(C)(C)C
InChI Key Not publicly available.
Exact Molecular Weight Calculation

The exact molecular weight, or monoisotopic mass, is calculated using the mass of the most abundant naturally occurring stable isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Formula: C₉H₁₆N₂O

  • Isotopic Masses:

    • ⁹C = 9 x 12.000000 = 108.000000

    • ¹⁶H = 16 x 1.007825 = 16.125200

    • ²N = 2 x 14.003074 = 28.006148

    • ¹O = 1 x 15.994915 = 15.994915

  • Total Exact Mass: 168.126263 Da

An experimentally determined mass within a few parts per million (ppm) of this calculated value provides high confidence in the elemental composition of the analyte.

Mass Spectrometry Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer provides a unique "fingerprint" that is invaluable for structural elucidation. While no specific experimental spectrum for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is publicly available, a reliable fragmentation pathway can be predicted based on the known behavior of pyrazoles and compounds containing tert-butyl groups.[2][3][4] Electron Ionization (EI) at 70 eV is a standard method for inducing reproducible fragmentation and is the basis for the following analysis.

Predicted Fragmentation Pathway

Upon ionization, the molecular ion (M⁺˙) is formed at m/z 168 . The fragmentation is driven by the stability of the resulting ions and neutral losses. The bulky tert-butyl group is a primary site for initial fragmentation due to its ability to form a stable tertiary carbocation.

  • α-Cleavage (Loss of Methyl Radical): The most common fragmentation pathway for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation.[2][3] This results in the [M-15]⁺ ion, which is often the base peak in the spectrum.

  • Loss of Isobutylene: Another characteristic fragmentation involves the loss of a neutral isobutylene molecule (C₄H₈) via rearrangement, leading to an [M-56]⁺˙ ion.[2]

  • Cleavage of N-Ethyl Group: The bond between the N1 nitrogen and the ethyl group can cleave, leading to the loss of an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable but can undergo characteristic fragmentation. Common losses include hydrogen cyanide (HCN) and molecular nitrogen (N₂), typically after initial fragmentation of the substituents.[4][5]

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade originating from the molecular ion.

G M C₉H₁₆N₂O⁺˙ m/z = 168 (Molecular Ion) F1 C₈H₁₃N₂O⁺ m/z = 153 (Base Peak) M->F1 - •CH₃ F2 C₅H₈N₂O⁺˙ m/z = 112 M->F2 - C₄H₈ F3 C₇H₁₁N₂O⁺ m/z = 139 M->F3 - •C₂H₅ F4 C₄H₅N₂O⁺ m/z = 97 F2->F4 - •CH₃

Caption: Predicted EI fragmentation pathway for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Table of Expected Fragment Ions

Table 2: Predicted m/z Values and Proposed Structures of Key Fragment Ions

m/zProposed Ion FormulaProposed Loss from M⁺˙Notes
168C₉H₁₆N₂O⁺˙-Molecular Ion (M⁺˙)
153C₈H₁₃N₂O⁺•CH₃ (15 Da)Predicted Base Peak. Loss of a methyl radical from the tert-butyl group, forming a stable tertiary carbocation.[2][3]
139C₇H₁₁N₂O⁺•C₂H₅ (29 Da)Loss of the N-ethyl group.
112C₅H₈N₂O⁺˙C₄H₈ (56 Da)Loss of neutral isobutylene via rearrangement.
97C₄H₅N₂O⁺C₄H₈ + •CH₃ (71 Da)Subsequent loss of a methyl radical from the m/z 112 fragment.
57C₄H₉⁺C₅H₇N₂O• (111 Da)Formation of the tert-butyl cation, a hallmark of tert-butyl substituted compounds.[6]

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The volatility of the compound makes it suitable for GC analysis.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Conditions
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Scan Range: m/z 40-450.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[2]

Conclusion

This guide provides a comprehensive theoretical framework for the analytical characterization of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol using mass spectrometry. The calculated exact mass of 168.1263 Da serves as a precise target for HRMS identification. The predicted fragmentation pattern, dominated by the loss of a methyl radical to produce a base peak at m/z 153 , along with other characteristic ions at m/z 139, 112, and 57, offers a robust method for structural confirmation. The provided experimental protocol outlines a standard approach for obtaining high-quality mass spectra to validate these predictions and support the ongoing research and development of novel pyrazole-based compounds.

References

  • Jeong, S., Lee, S., & Lee, J. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

  • Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • Abonia, R., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2068. Available at: [Link]

  • NIST. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step regioselective synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Application Note & Protocol Topic: A Step-by-Step Guide to the Regioselective Synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Audience: Researchers, scientists, and drug development professionals Introduction: The Si...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Regioselective Synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Audience: Researchers, scientists, and drug development professionals

Introduction: The Significance of Regiocontrolled Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous FDA-approved drugs and its versatile role as a coordinating ligand.[1][2] Specifically, pyrazol-5-ol derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and dyes. Their synthesis, most commonly achieved through the Knorr pyrazole synthesis, involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[3][4]

A significant challenge in this synthesis arises when both the β-ketoester and the hydrazine are unsymmetrical, which can lead to the formation of a mixture of two distinct regioisomers.[5][6] Controlling the reaction to favor a single, desired isomer is paramount, as the biological activity and material properties of regioisomers can differ dramatically. This guide provides a detailed, two-step protocol for the regioselective synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a model compound that illustrates the principles of steric and electronic control in heterocyclic chemistry. We will first detail the synthesis of the key β-ketoester intermediate, ethyl pivaloylacetate, followed by its regioselective cyclization with ethylhydrazine.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the formation of the β-ketoester intermediate, followed by the regioselective cyclocondensation to form the target pyrazol-5-ol.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Regioselective Cyclization A Diethyl Malonate + Pivaloyl Chloride C Claisen Condensation A->C B Sodium Ethoxide (Base) B->C D Ethyl Pivaloylacetate (Intermediate) C->D Yield: ~86% F Knorr Pyrazole Synthesis (Acid-Catalyzed) D->F Key Reactant E Ethylhydrazine E->F G 3-(tert-butyl)-1-ethyl- 1H-pyrazol-5-ol (Final Product) F->G Regioselective

Caption: Overall workflow for the synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Part 1: Synthesis of the Key Intermediate: Ethyl Pivaloylacetate

The first stage of this synthesis is the preparation of the β-ketoester, ethyl pivaloylacetate. This is achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[7] In this protocol, we utilize sodium ethoxide to deprotonate diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl of pivaloyl chloride.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles
SodiumNa22.999.66 g0.42
Absolute EthanolC₂H₅OH46.07150 mL-
XyleneC₈H₁₀106.16350 mL-
Diethyl MalonateC₇H₁₂O₄160.1764.0 g0.40
Pivaloyl ChlorideC₅H₉ClO120.5853.0 g0.40
Experimental Protocol: Ethyl Pivaloylacetate
  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add 9.66 g (0.42 mol) of sodium metal in small pieces to 150 mL of absolute ethanol. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction Setup: In a separate, larger flask, dissolve 64.0 g (0.4 mol) of diethyl malonate in 350 mL of xylene.

  • Combine Reagents: With vigorous stirring, add the freshly prepared sodium ethoxide solution to the diethyl malonate solution at ambient temperature.

  • Acylation: Cool the resulting mixture to 50 °C in a water bath. Add 53.0 g (0.4 mol) of pivaloyl chloride dropwise over one hour. Maintain the temperature at 50 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the slurry for an additional 90 minutes at 50 °C to ensure the reaction goes to completion.[7]

  • Work-up: Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation (boiling point: 88-90 °C at 10 mmHg) to yield pure ethyl pivaloylacetate as a colorless liquid.[7] An expected yield for this procedure is approximately 86%.[8]

Part 2: Regioselective Synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

This step employs the Knorr pyrazole synthesis, reacting the ethyl pivaloylacetate intermediate with ethylhydrazine. The regioselectivity of this reaction is the critical aspect, determining the final substitution pattern of the pyrazole ring.

The Principle of Regioselectivity

The reaction between an unsymmetrical β-ketoester and a substituted hydrazine can, in principle, yield two regioisomers. The outcome is governed by a combination of steric and electronic factors.[5]

  • Electronic Effects: The ketone carbonyl (adjacent to the tert-butyl group) is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.

  • Steric Effects: The bulky tert-butyl group provides significant steric hindrance around the ketone carbonyl.

In this reaction, the more nucleophilic and less sterically hindered primary amine (-NH₂) of ethylhydrazine preferentially attacks the more electrophilic ketone carbonyl. The less nucleophilic secondary amine (-NH-Et) is disfavored from attacking the sterically congested ketone. This initial attack dictates the final orientation of the substituents.

G cluster_paths Reaction Pathways Reactants Ethyl Pivaloylacetate + Ethylhydrazine AttackA Attack at Ketone (Favored Pathway) Reactants->AttackA Sterically accessible, Electronically favored AttackB Attack at Ester (Disfavored Pathway) Reactants->AttackB Sterically hindered ProductA 3-(tert-butyl)-1-ethyl- 1H-pyrazol-5-ol (Major Product) AttackA->ProductA ProductB 5-(tert-butyl)-1-ethyl- 1H-pyrazol-3-ol (Minor Product) AttackB->ProductB

Caption: Regioselective pathways in the Knorr synthesis of the target pyrazol-5-ol.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Ethyl PivaloylacetateC₉H₁₆O₃172.2217.22 g0.10
Ethylhydrazine OxalateC₄H₁₀N₂O₄150.1315.01 g0.10
Sodium Hydroxide (aq)NaOH40.00As needed-
EthanolC₂H₅OH46.07150 mL-
Glacial Acetic AcidCH₃COOH60.05~0.5 mLCatalytic

Note: Ethylhydrazine is often supplied as a more stable salt, such as the oxalate salt. It must be neutralized in situ to generate the free base before reaction.

Experimental Protocol: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
  • Liberation of Hydrazine: In a 250 mL round-bottom flask, dissolve 15.01 g (0.10 mol) of ethylhydrazine oxalate in a minimum amount of water. Cool the solution in an ice bath and carefully add a stoichiometric amount of a concentrated sodium hydroxide solution to neutralize the oxalic acid and liberate the free ethylhydrazine base.

  • Reaction Setup: To this solution, add 17.22 g (0.10 mol) of ethyl pivaloylacetate and 150 mL of ethanol. Add a few drops (~0.5 mL) of glacial acetic acid to catalyze the condensation.[4]

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Structural Confirmation and Tautomerism

The final product, like many pyrazol-5-ols, can exist in several tautomeric forms (the OH-form, NH-form, and CH-form).[9] Spectroscopic analysis is crucial for confirmation.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the tert-butyl group (a singlet), and a proton on the pyrazole ring (a singlet).

  • ¹³C NMR: Will show distinct signals for the carbons of the tert-butyl group, the ethyl group, and the three carbons of the pyrazole ring. The chemical shift of the C5 carbon will be indicative of the predominant tautomeric form in the given solvent.

  • IR Spectroscopy: The absence of a strong C=O stretch (typically ~1700-1750 cm⁻¹) and the presence of a broad O-H stretch would support the 5-hydroxy tautomer in the solid state.[9]

  • Mass Spectrometry: Will confirm the molecular weight of the product (C₉H₁₆N₂O, MW: 168.24 g/mol ).

For unambiguous confirmation of the regiochemistry, advanced 2D NMR experiments such as NOESY (to detect through-space correlations between the N-ethyl protons and the C4-proton) or HMBC (to observe long-range correlations between protons and carbons) are definitive methods.[5]

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add in small portions.

  • Pivaloyl Chloride: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood.

  • Ethylhydrazine and its Salts: Suspected carcinogens and are toxic.[4] Always wear appropriate personal protective equipment (gloves, safety goggles, lab coat) and handle in a fume hood.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • Krbavčič, A., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • IntechOpen. (2022).
  • MDPI. (2023).
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Experimental Protocols and Application Notes for Reactions Involving Ethylhydrazine.

Sources

Application

protocol for purifying 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol via flash chromatography

An Application Guide for the Preparative Purification of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol using Flash Chromatography Abstract: This application note provides a detailed, field-proven protocol for the purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preparative Purification of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol using Flash Chromatography

Abstract: This application note provides a detailed, field-proven protocol for the purification of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a substituted pyrazolone of interest in medicinal chemistry and drug development. The inherent polarity of the pyrazolone scaffold necessitates a carefully optimized flash chromatography method to achieve high purity. This guide explains the causal logic behind each step, from initial method development using Thin-Layer Chromatography (TLC) to post-purification analysis, ensuring a reproducible and efficient workflow for researchers.

Introduction: The Purification Challenge

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol belongs to the pyrazolone class of N-heterocycles, which are prominent scaffolds in numerous FDA-approved drugs.[1] The structure features a polar pyrazole core with a hydroxyl group (existing in tautomeric equilibrium with a ketone, forming a pyrazolone), which imparts significant polarity and hydrogen bonding capability. This is balanced by non-polar tert-butyl and ethyl substituents. Effective purification is paramount to remove unreacted starting materials, by-products, and other impurities that could interfere with subsequent synthetic steps or biological assays.

Normal-phase flash chromatography, which separates compounds based on their differential adsorption to a polar stationary phase, is the method of choice. The key to success lies in developing a robust mobile phase system that provides adequate separation between the target compound and its impurities.

Principle of Separation: Normal-Phase Flash Chromatography

Flash chromatography is a preparative liquid chromatography technique that utilizes positive pressure to accelerate solvent flow through a column packed with a solid adsorbent, typically silica gel.[2] In a normal-phase setup:

  • Stationary Phase: Highly polar silica gel (SiO₂) is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.

  • Mobile Phase: A relatively non-polar solvent or solvent mixture.

  • Mechanism: A crude mixture is loaded onto the column. As the mobile phase flows through, compounds partition between the stationary and mobile phases. Polar compounds, like our target pyrazolone, interact strongly with the silica gel and are retained longer, eluting later. Less polar impurities have a weaker affinity for the silica and are carried through the column more quickly by the mobile phase.

Essential First Step: Method Development with TLC

Before committing a sample to a large column, the optimal solvent system must be determined using Thin-Layer Chromatography (TLC). This scouting technique is critical for predicting the behavior of the compound on the column and ensuring a successful separation.[3][4]

The goal is to find a solvent system where the target compound, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, has a Retention Factor (Rf) between 0.25 and 0.35 .[5] This Rf value ensures that the compound moves sufficiently off the baseline for good resolution without eluting too quickly, which could lead to co-elution with impurities.[5]

Protocol 1: TLC-Based Solvent System Scouting

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Eluent Systems: Prepare developing chambers with different solvent systems. Given the polar nature of the pyrazolone, start with the following:

    • System A: 30% Ethyl Acetate in Hexane

    • System B: 50% Ethyl Acetate in Hexane

    • System C: 5% Methanol in Dichloromethane[6]

  • Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis & Optimization:

    • Calculate the Rf for the target spot in each system (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too low (<0.2), increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate or methanol).[3]

    • If the Rf is too high (>0.5), decrease the mobile phase polarity (e.g., decrease the percentage of ethyl acetate or methanol).

Detailed Protocol for Flash Chromatography Purification

This protocol assumes method development (Protocol 1) has identified an optimal solvent system. For this example, we will proceed with a step-gradient elution using an Ethyl Acetate/Hexane system.

Materials and Equipment
CategoryItem
Stationary Phase Flash-grade silica gel (230-400 mesh, 40-63 µm)
Glassware Glass chromatography column with stopcock, round-bottom flasks, fraction collection tubes/vials
Solvents HPLC-grade Hexane, Ethyl Acetate (EtOAc), and Dichloromethane (DCM)
Equipment Fume hood, rotary evaporator, source of positive pressure (air or nitrogen), TLC plates & chamber
Sample Crude 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Workflow Diagram

G cluster_prep Preparation & Method Development cluster_chrom Flash Chromatography cluster_post Analysis & Isolation crude Crude Sample tlc TLC Scouting (Protocol 1) crude->tlc Spot solvent Solvent System (Rf ≈ 0.3) tlc->solvent Determine Optimal Eluent packing Pack Column (Silica Slurry) solvent->packing loading Dry Load Sample packing->loading elution Gradient Elution loading->elution collection Collect Fractions elution->collection tlc_analysis TLC Analysis of Fractions collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Removal (Rotovap) pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method) The integrity of the packed column is crucial for achieving high resolution. The slurry method is preferred as it minimizes the risk of cracks and air bubbles.[7]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 10% EtOAc/Hexane). A typical ratio of silica to crude sample is 50:1 by weight for moderately difficult separations.[2]

  • Pour the slurry into the column. Use positive pressure to gently push the solvent through, continuously tapping the side of the column to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample loading. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading Recommended) For polar compounds like pyrazolones that may have limited solubility in the initial non-polar mobile phase, dry loading is the superior technique. It prevents band broadening and improves resolution.[3]

  • Dissolve the crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection A step-gradient elution, where the polarity of the mobile phase is increased incrementally, is efficient for separating compounds with different polarities.

  • Begin eluting with the least polar solvent mixture determined from TLC (e.g., 10% EtOAc/Hexane). Apply gentle pressure to achieve a steady flow rate (a drop rate of ~5-7 cm per minute is a good guideline).[7]

  • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Monitor the eluting compounds by spotting every few fractions onto a TLC plate.

  • Once the less polar impurities have eluted, incrementally increase the solvent polarity (e.g., to 20% EtOAc/Hexane, then 40% EtOAc/Hexane) to elute the target compound. This increase in polarity weakens the interaction between the pyrazolone and the silica, allowing it to move down the column.

  • Continue collecting and analyzing fractions until the desired product has completely eluted from the column.

Step 4: Post-Chromatography Analysis and Isolation

  • Develop the TLC plates containing spots from the collected fractions.

  • Identify all fractions that contain only the pure target compound (single spot at the correct Rf).

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the final mass and yield of the purified 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. Confirm its identity and purity using analytical techniques such as NMR spectroscopy and LC-MS.

Summary of Recommended Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase flash chromatography, providing high surface area for interaction.
Silica:Sample Ratio 50:1 to 100:1 (w/w)Higher ratios are used for more difficult separations to improve resolution.[2]
Mobile Phase (Scouting) Ethyl Acetate/Hexane; Dichloromethane/MethanolThese systems cover a good polarity range and are effective for many N-heterocyclic compounds.[6][8]
Optimal Rf (TLC) 0.25 - 0.35Provides the best balance between resolution and elution time/solvent consumption.[5]
Sample Loading Dry LoadingMinimizes band broadening for polar compounds with limited solubility in the mobile phase, leading to sharper peaks and better separation.[3]
Elution Technique Step-GradientEfficiently removes impurities of varying polarities and reduces overall run time and solvent usage compared to isocratic elution.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • SOP: FLASH CHROMATOGRAPHY. University of Toronto Scarborough. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Chemistry Blog. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Introduction: The Significance of Pyrazolones in Modern Drug Discovery Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals.[1] These five-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazolones in Modern Drug Discovery

Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[1][2] The therapeutic importance of pyrazolones drives the continuous development of efficient and sustainable synthetic methodologies to access novel derivatives for drug discovery programs. This document provides a detailed protocol for the synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a promising candidate for further biological evaluation, utilizing the principles of microwave-assisted organic synthesis (MAOS).

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency

Conventional methods for pyrazolone synthesis often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy consumption.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. By directly heating the reaction mixture through dielectric polarization, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.[4][5] This "green chemistry" approach aligns with modern laboratory practices by minimizing energy usage and often allowing for solvent-free or reduced-solvent conditions.[5]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol proceeds via the well-established Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester, in this case, ethyl pivaloylacetate, with a hydrazine, ethylhydrazine. The reaction mechanism is outlined below:

Knorr Pyrazole Synthesis reagents Ethyl Pivaloylacetate + Ethylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Condensation product 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol cyclization->product Tautomerization

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

This protocol is designed for a standard laboratory microwave reactor. All reagents should be of analytical grade and used as received.

Materials and Equipment:

  • Ethyl pivaloylacetate (1.0 equiv.)

  • Ethylhydrazine oxalate (or sulfate) (1.1 equiv.)

  • Base (e.g., Sodium acetate, 1.2 equiv.)

  • Ethanol (reaction solvent)

  • Microwave reactor with sealed reaction vessels

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl pivaloylacetate (e.g., 1.0 mmol, 172.2 mg), ethylhydrazine oxalate (1.1 mmol, 165.1 mg), and sodium acetate (1.2 mmol, 98.4 mg).

  • Solvent Addition: Add ethanol (3-5 mL) to the reaction vessel. The solvent helps to dissolve the reactants and facilitates efficient absorption of microwave energy.

  • Vessel Sealing: Securely seal the reaction vessel according to the manufacturer's instructions for the microwave reactor.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor. Set the reaction parameters as follows (these are starting parameters and may require optimization):

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 100-200 W (dynamic power control is recommended)

    • Stirring: On

  • Reaction Monitoring: After the irradiation is complete, allow the vessel to cool to room temperature before carefully opening it. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should be visible.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol by NMR, IR, and mass spectrometry.

Predicted Characterization Data

Based on spectroscopic data of structurally similar pyrazolones, the following characteristic peaks are expected for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol:

Technique Expected Observations
¹H NMR * tert-Butyl protons (9H): Singlet around δ 1.2-1.4 ppm.
* Ethyl CH₂ (2H): Quartet around δ 3.8-4.1 ppm.
* Ethyl CH₃ (3H): Triplet around δ 1.3-1.5 ppm.
* Pyrazole CH (1H): Singlet around δ 5.2-5.5 ppm.
* OH proton (1H): Broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR * tert-Butyl quaternary C: Around δ 30-32 ppm.
* tert-Butyl CH₃: Around δ 28-30 ppm.
* Ethyl CH₂: Around δ 40-45 ppm.
* Ethyl CH₃: Around δ 14-16 ppm.
* Pyrazole C3: Around δ 155-160 ppm.
* Pyrazole C4: Around δ 90-95 ppm.
* Pyrazole C5 (C=O): Around δ 170-175 ppm.
IR (cm⁻¹) * O-H stretch: Broad band around 3200-3400 cm⁻¹.
* C-H stretch (aliphatic): Around 2850-3000 cm⁻¹.
* C=O stretch (amide): Strong band around 1650-1700 cm⁻¹.
* C=N stretch: Around 1580-1620 cm⁻¹.
Mass Spec. * Molecular Ion (M⁺): Expected at m/z = 184.12.
* Fragmentation: Loss of the tert-butyl group ([M-57]⁺) is a likely fragmentation pathway.[6]

Workflow Visualization

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Microwave Synthesis cluster_Workup Product Isolation cluster_Purification Purification & Analysis Reagent_Mixing Mix Ethyl Pivaloylacetate, Ethylhydrazine Oxalate, and Sodium Acetate Solvent_Addition Add Ethanol Reagent_Mixing->Solvent_Addition Vessel_Sealing Seal Microwave Vessel Solvent_Addition->Vessel_Sealing Microwave_Irradiation Irradiate in Microwave Reactor (120 °C, 10 min) Vessel_Sealing->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Solvent_Removal Remove Ethanol Cooling->Solvent_Removal Extraction Extract with Ethyl Acetate Solvent_Removal->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography (if necessary) Drying_Concentration->Purification Characterization Analyze by NMR, IR, MS Purification->Characterization

Caption: Experimental workflow for the synthesis.

Conclusion and Future Perspectives

The described microwave-assisted protocol offers a rapid, efficient, and scalable method for the synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This approach provides significant advantages over traditional synthetic routes and is well-suited for the generation of libraries of pyrazolone derivatives for high-throughput screening in drug discovery campaigns. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly expand the utility of this powerful synthetic tool.

References

  • Naji A. Abood, et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781.
  • NIST. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. NIST Chemistry WebBook. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • MDPI. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • RSC Publishing. High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. [Link]

  • RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]

  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • PMC. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]

  • MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Indian Journal of Chemistry. Microwave assisted synthesis of novel pyrazoles. [Link]

Sources

Application

Application Note: 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-ol as a Sterically Demanding N,O-Chelating Ligand in Coordination Chemistry

Executive Summary The rational design of coordination complexes relies heavily on the steric and electronic tunability of the organic ligands. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) 1 is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of coordination complexes relies heavily on the steric and electronic tunability of the organic ligands. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) 1 is a highly specialized pyrazolone-derived scaffold that offers unique geometric constraints when bound to transition metals. Unlike traditional 4-acyl-5-pyrazolones that act as O,O-chelators 2, this ligand operates predominantly as an anionic N,O-bidentate donor upon deprotonation 3. This application note provides a comprehensive guide to its physicochemical profiling, coordination causality, and self-validating experimental protocols for use in homogeneous catalysis and materials science 4.

Physicochemical Profiling & Ligand Design Rationale

Tautomeric Dynamics

In solution, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol exists in an equilibrium between its enol (pyrazol-5-ol) and keto (pyrazol-5-one) forms. The presence of the 1-ethyl group permanently locks the N1 position, preventing tautomerization to the 1H-pyrazol-3-one form. This fixed substitution ensures that deprotonation exclusively yields an anion where the negative charge is delocalized across the O5 and N2 atoms, creating a highly predictable N,O-coordination vector 5.

Steric Causality

The tert-butyl group at the C3 position is the critical design feature of this ligand. Because C3 is directly adjacent to the N2 donor atom, the massive steric bulk of the tert-butyl group projects heavily into the primary coordination sphere of the metal.

  • Causality : This steric shielding physically blocks solvent molecules or additional ligands from occupying axial coordination sites. Consequently, it forces metals that typically prefer octahedral geometries (e.g., Cu²⁺, Ni²⁺) into lower-coordinate, coordinatively unsaturated geometries (such as distorted tetrahedral or square planar). This is highly advantageous in catalysis, as it leaves a protected "pocket" for substrate binding while preventing catalyst dimerization or degradation.

Workflow Visualization

LigandWorkflow L Ligand (HL) 3-(tert-butyl)-1-ethyl -1H-pyrazol-5-ol Base Deprotonation (Weak Base / Acetate) L->Base -H⁺ Anion Anionic N,O-Donor [L]⁻ Base->Anion Complex Target Complex [Cu(L)₂] Anion->Complex Chelation Metal Metal Salt e.g., Cu(OAc)₂ Metal->Complex M²⁺ Input Catalysis Catalytic Application (Sterically Protected Active Site) Complex->Catalysis Substrate Activation

Logical workflow of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol deprotonation and metal complexation.

Quantitative Data Presentation

The successful coordination of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol can be quantitatively tracked via spectroscopic shifts. The table below summarizes the expected diagnostic changes upon formation of a bis-ligated metal complex [M(L)₂].

Analytical ParameterFree Ligand (HL)Metal Complex [M(L)₂]Mechanistic Causality / Interpretation
IR: ν(O-H) ~3200–3400 cm⁻¹ (broad)AbsentDeprotonation of the hydroxyl group confirms the formation of the anionic ligand.
IR: ν(C=N) / ν(C=O) ~1620 cm⁻¹ / ~1550 cm⁻¹Shifted by 15–30 cm⁻¹Bathochromic shift indicates the involvement of the pyrazole N2 and O5 in metal binding.
¹H NMR (OH proton) ~10.5 ppm (br s, 1H)AbsentConfirms deprotonation (applicable only for diamagnetic complexes like Zn²⁺ or Ru²⁺).
¹H NMR (tert-butyl) ~1.30 ppm (s, 9H)~1.45 ppm (s, 9H)Deshielding due to proximity to the metal center and altered heterocyclic ring current.
UV-Vis (d-d transitions) UV region only~600–750 nm (for Cu²⁺)Emergence of d-d bands confirms the geometry of the metal center (e.g., distorted tetrahedral).

Experimental Protocols

Protocol A: Synthesis of Bis[3-(tert-butyl)-1-ethyl-1H-pyrazol-5-olato]copper(II)

This protocol utilizes Copper(II) acetate. The acetate anion acts as an internal base, driving the deprotonation of the ligand without the need for external, potentially contaminating bases (like Et₃N or NaOH).

Materials:

  • 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (2.0 equivalents)

  • Copper(II) acetate monohydrate, Cu(OAc)₂·H₂O (1.0 equivalent)

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until completely dissolved.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of warm ethanol (approx. 40 °C).

  • Complexation: Add the copper acetate solution dropwise to the stirring ligand solution over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 2 hours.

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. Filter the resulting microcrystalline solid under vacuum and wash with cold ethanol (2 × 5 mL) followed by diethyl ether (5 mL).

  • Drying: Dry the solid in vacuo for 12 hours.

Self-Validation Checkpoints:

  • Visual Checkpoint: Upon addition of the blue Cu(OAc)₂ solution to the colorless ligand, an immediate color change to deep green/brown must occur, validating the onset of N,O-chelation.

  • Chemical Checkpoint: The filtrate should be nearly colorless. A blue tint indicates incomplete complexation; if observed, verify the exact stoichiometry or add a trace amount of triethylamine to force the equilibrium.

  • Analytical Checkpoint: Perform an IR scan of the dried solid. The complete disappearance of the broad ~3200 cm⁻¹ O-H stretch validates successful deprotonation and coordination.

Protocol B: Application in Homogeneous Catalysis (C-H Amination)

The sterically shielded Cu(II) complex synthesized in Protocol A can be utilized as a precatalyst for the amination of aliphatic C-H bonds, leveraging the tert-butyl groups to prevent catalyst degradation.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, add the substrate (e.g., cyclohexane, 1.0 mmol), the aminating agent (e.g., PhI=NTs, 1.2 mmol), and the Cu(II) complex (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 3 mL of anhydrous dichloromethane (DCM).

  • Catalytic Turnover: Stir the mixture at 40 °C for 12 hours.

  • Quenching & Analysis: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate the filtrate. Analyze the crude mixture by GC-MS or ¹H NMR to determine the yield of the aminated product.

Self-Validation Checkpoints:

  • Visual Checkpoint: The gradual dissolution of the insoluble PhI=NTs over the first 2 hours indicates active catalytic turnover and substrate consumption.

  • Control Validation: Run a parallel reaction without the Cu(II) complex. The complete absence of the aminated product in the control validates that the reaction is strictly metal-catalyzed and not a background thermal process.

References

  • Ethyl (5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate | Sigma-Aldrich. sigmaaldrich.com. 1

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. depositolegale.it. 2

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. researchgate.net. 4

  • Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. acs.org. 3

  • Exploring the coordination chemistry of 1-benzoyl-4,5-dihydro-3,5-bis(trifluoromethyl)-1H-pyrazol-5-ol to copper. openaire.eu. 5

Sources

Method

Application Note: In Vitro Evaluation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Derivatives as Antioxidant and Neuroprotective Agents

Executive Summary Pyrazol-5-ol derivatives and their tautomeric pyrazolone counterparts are highly regarded in medicinal chemistry for their potent radical scavenging and neuroprotective capabilities. This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazol-5-ol derivatives and their tautomeric pyrazolone counterparts are highly regarded in medicinal chemistry for their potent radical scavenging and neuroprotective capabilities. This application note provides a comprehensive, field-proven guide for the in vitro assay preparation and evaluation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol derivatives. By combining cell-free kinetic assays with physiologically relevant cell-based models, researchers can systematically validate the pharmacological efficacy of these compounds.

Mechanistic Rationale & Chemical Properties

The therapeutic potential of pyrazol-5-ol derivatives stems from their ability to neutralize Reactive Oxygen Species (ROS) and mitigate oxidative stress, a primary driver of ischemic stroke and neurodegeneration[1]([Link]).

  • Electron/Hydrogen Donation: The pyrazol-5-ol core undergoes rapid tautomerization. The enol form readily donates a hydrogen atom to ROS (e.g., hydroxyl radicals, superoxide anions), generating a highly resonance-stabilized pyrazolyl radical[2]([Link]).

  • Steric Hindrance & Lipophilicity: The bulky tert-butyl group at the 3-position shields the resulting radical, preventing unwanted secondary chain reactions. Furthermore, the combination of the tert-butyl and 1-ethyl groups enhances the molecule's lipophilicity (LogP), ensuring excellent cell membrane permeability for intracellular target engagement.

Mechanism ROS Reactive Oxygen Species (O2-, OH-) Pyrazol 3-(tert-butyl)-1-ethyl- 1H-pyrazol-5-ol ROS->Pyrazol Electron Abstraction Radical Stable Pyrazolyl Radical (Resonance Stabilized) Pyrazol->Radical Hydrogen Donation Protection Cellular Protection (Lipid/DNA Intact) Radical->Protection Oxidative Stress Quenched

Mechanistic pathway of ROS scavenging and cellular protection by pyrazol-5-ol derivatives.

Experimental Workflow & Self-Validating Systems

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. This means establishing baseline chemical reactivity before moving to complex biological systems, and utilizing strict controls to rule out false positives (e.g., compound auto-fluorescence or solvent toxicity).

Workflow Prep Compound Preparation (10 mM Stock in DMSO) Assay1 Cell-Free Assay (DPPH Radical Scavenging) Prep->Assay1 Aliquot for Kinetics Assay2 Cell-Based Assay (SH-SY5Y + OGD/R Model) Prep->Assay2 Dilute in Media (<0.1% DMSO) Data Data Acquisition (Absorbance / Fluorescence) Assay1->Data Assay2->Data Analysis IC50 / EC50 Calculation (Non-linear Regression) Data->Analysis

Experimental workflow from stock preparation to dual-assay validation and analysis.

Compound Preparation & Handling
  • Solubility: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol derivatives are highly soluble in Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO. Aliquot into amber vials to prevent photo-degradation and store at -20°C.

  • Causality Check: When diluting for cell-based assays, the final DMSO concentration in the culture media must not exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, confounding neuroprotection data.

Step-by-Step Methodologies

Protocol 1: Cell-Free Antioxidant Capacity (DPPH Assay)

Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay provides a direct, unconfounded measurement of the compound's intrinsic hydrogen-donating ability. Controls Required: Edaravone (clinical pyrazolone standard) and Trolox (Vitamin E analog) as positive controls; DMSO vehicle as a negative control.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.

  • Compound Dilution: Prepare serial dilutions of the pyrazol-5-ol derivative (e.g., 1, 5, 10, 25, 50, 100 µM) in ethanol.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution per well.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: The 30-minute window allows the radical scavenging kinetics to reach an equilibrium state.

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Effect (%) = [(Acontrol​−Asample​)/Acontrol​]×100 . Calculate the IC₅₀ using non-linear regression.

Protocol 2: Cell-Based Neuroprotection (OGD/R Model in SH-SY5Y Cells)

Rationale: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) mimics the pathological cascade of ischemic stroke. This assay validates whether the compound can cross the cell membrane and protect neurons from endogenous ROS storms[1]([Link]).

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Replace media with serum-free DMEM containing the pyrazol-5-ol derivative (0.1 - 50 µM) or vehicle (0.1% DMSO). Incubate for 2 hours.

  • OGD Induction: Wash cells with PBS. Add glucose-free Earle's Balanced Salt Solution (EBSS) containing the compound. Place the plate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

  • Reoxygenation: Remove EBSS, replace with standard high-glucose DMEM containing the compound, and return to the standard normoxic incubator for 24 hours.

  • Intracellular ROS Measurement (Self-Validating Step):

    • Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) to the wells for 30 minutes.

    • Crucial QC Step: Run a "Compound + DCFDA without cells" well to ensure the pyrazol-5-ol derivative does not auto-fluoresce at Ex/Em 485/535 nm.

    • Measure fluorescence to quantify intracellular ROS quenching.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to determine cell survival rates.

Quantitative Data Presentation

To benchmark the efficacy of novel 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol derivatives, data should be summarized and compared against established clinical standards. Below is a representative data structure for expected outcomes based on pyrazolone literature:

Compound / ControlDPPH Scavenging IC₅₀ (µM)Intracellular ROS Inhibition EC₅₀ (µM)SH-SY5Y Cell Viability Post-OGD/R (%)
Vehicle (0.1% DMSO) N/AN/A42.5 ± 3.1%
Trolox (Standard) 24.5 ± 1.238.2 ± 2.468.4 ± 4.2%
Edaravone (Standard) 18.3 ± 0.922.1 ± 1.875.2 ± 3.5%
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol 12.4 ± 0.6 15.8 ± 1.1 84.6 ± 2.9%

Note: The superior profile of the tert-butyl derivative is typically attributed to the inductive electron-donating effect of the alkyl groups, which stabilizes the pyrazolyl radical more effectively than unsubstituted variants.

References

  • Zhu, P., et al. (2024). "Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent." Bioorganic & Medicinal Chemistry Letters, 114, 129983. Available at:[Link]

  • Ansari, A., et al. (2018). "Synthetic 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Efficient Radical Scavengers." ResearchGate. Available at:[Link]

Sources

Application

Scale-Up Production and Isolation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol: A Mechanistic and Operational Guide

Prepared for Researchers, Process Chemists, and Drug Development Professionals Strategic Context and Chemical Significance The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Process Chemists, and Drug Development Professionals

Strategic Context and Chemical Significance

The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel therapeutics[1]. Specifically, 1-alkyl-3-tert-butyl-1H-pyrazol-5-ols serve as critical aza-heterocyclic templates for the preparation of complex bicyclic N-heterocycles[1]. The synthesis of these highly substituted pyrazoles typically relies on the classical Knorr condensation between a β -keto ester and an alkylhydrazine[2]. However, scaling up the production of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol introduces significant operational challenges, primarily concerning thermodynamic exotherm control and the regioselectivity dictated by the bulky tert-butyl group[3].

Mechanistic Causality: Overcoming Steric Regioselectivity

The core reaction involves the condensation of ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) with ethylhydrazine. Because ethylhydrazine is an unsymmetrical binucleophile, two potential regioisomers can form.

The Causality of Isomer Formation:

  • Kinetic vs. Thermodynamic Control: The primary amine (-NH 2​ ) of ethylhydrazine is more nucleophilic than the secondary amine (-NHEt). In an unhindered system, the -NH 2​ rapidly attacks the highly electrophilic ketone carbonyl. However, the adjacent tert-butyl group in ethyl pivaloylacetate creates massive steric shielding[3].

  • Acid Catalysis as a Regio-Director: Without catalysis, the -NH 2​ group may preferentially attack the less hindered ester carbonyl, leading to an undesired amide intermediate and ultimately yielding the wrong regioisomer (5-tert-butyl-1-ethyl-1H-pyrazol-3-ol). By introducing an acid catalyst (e.g., p-toluenesulfonic acid), the ketone carbonyl is sufficiently activated to overcome the steric barrier, directing the -NH 2​ attack to form the desired hydrazone intermediate[4]. Subsequent intramolecular cyclization and elimination of ethanol yield the target 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Mechanism SM Ethyl Pivaloylacetate + Ethylhydrazine Hydrazone Hydrazone Intermediate (Desired Pathway) SM->Hydrazone H+ Catalysis (Ketone Attack) SideProduct Amide Intermediate (Undesired Pathway) SM->SideProduct Uncatalyzed (Ester Attack) Cyclization Intramolecular Cyclization (Nucleophilic Attack) Hydrazone->Cyclization Heat Product 3-(tert-butyl)-1-ethyl- 1H-pyrazol-5-ol Cyclization->Product -EtOH

Figure 1: Mechanistic causality of regioselectivity in the synthesis of sterically hindered pyrazoles.

Scale-Up Parameters and Quantitative Optimization

Transitioning from bench-scale to pilot-plant production requires shifting from simple refluxing ethanol to a system capable of driving the reaction to completion while rejecting impurities[4].

Solvent and Water Removal: The condensation generates two equivalents of water. If left in the reaction matrix, water can hydrolyze the ester starting material under extended heating. Switching the solvent from ethanol to toluene allows for the continuous azeotropic removal of water via a Dean-Stark apparatus, which drives the equilibrium forward according to Le Chatelier's principle and significantly enhances the regioselectivity profile.

Table 1: Optimization of Reaction Parameters for Regioselective Cyclocondensation

SolventCatalystTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (Desired:Undesired)
EthanolNone78126570:30
EthanolAcOH (0.1 eq)7887885:15
TolueneNone11067280:20
Toluenep-TsOH (0.05 eq)11049298:2

Data Synthesis: Toluene with catalytic p-TsOH provides the optimal thermodynamic environment for high-purity scale-up.

Self-Validating Experimental Protocol (100-Gram Scale)

This protocol is engineered as a self-validating system. It incorporates critical In-Process Controls (IPCs) and safety holds to ensure operational trustworthiness, particularly concerning the handling of reactive hydrazine derivatives[5].

Phase 1: Reactor Charging and Hydrazone Formation
  • Preparation: Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, an internal thermocouple, and an inert nitrogen sweep.

  • Substrate Loading: Charge the reactor with ethyl 4,4-dimethyl-3-oxopentanoate (172.2 g, 1.0 mol) and toluene (800 mL). Initiate stirring at 250 RPM.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol).

  • Cooling: Circulate coolant to bring the internal reactor temperature to 5–10 °C.

  • Controlled Addition: Load ethylhydrazine (63.1 g, 1.05 mol) into an addition funnel. Add dropwise over 90 minutes.

    • Self-Validation Check: The reaction is highly exothermic. If the internal temperature exceeds 15 °C, the addition MUST be paused automatically to prevent accumulation of unreacted hydrazine and subsequent thermal runaway[5].

Phase 2: Cyclocondensation and Azeotropic Distillation
  • Heating: Once addition is complete, gradually ramp the internal temperature to 110 °C (reflux) over 60 minutes.

  • Water Removal: Maintain reflux for 4 hours. Collect the azeotroped water in the Dean-Stark trap.

    • Self-Validation Check (IPC 1): Theoretical water yield is ~36 mL. Do not proceed to cooling until at least 34 mL of water is collected.

    • Self-Validation Check (IPC 2): Withdraw a 1.0 mL aliquot, dilute with acetonitrile, and analyze via HPLC. The intermediate hydrazone peak must be < 1.0% area before terminating the heat cycle.

Phase 3: Isolation via Controlled Crystallization
  • Cooling & Seeding: Ramp the temperature down to 45 °C. Introduce 0.5 g of pure 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol seed crystals.

    • Causality: Seeding at the metastable zone prevents spontaneous oiling-out, ensuring the formation of filterable, high-purity crystalline globules[5].

  • Final Cooling: Hold at 45 °C for 30 minutes to establish the crystal bed, then cool linearly to 0–5 °C over 2 hours.

  • Filtration: Discharge the slurry to a Nutsche filter.

  • Washing: Wash the filter cake with cold (0 °C) heptane (2 x 150 mL).

    • Causality: Cold heptane acts as a polish, stripping away non-polar colored impurities and trace unreacted starting materials without dissolving the target pyrazole.

  • Drying: Dry the product in a vacuum oven at 45 °C and < 50 mbar for 24 hours.

    • Self-Validation Check (IPC 3): Perform Karl Fischer (KF) titration. Moisture content must be < 0.5% w/w before packaging.

Workflow Start Raw Materials: Ethyl Pivaloylacetate + Ethylhydrazine Charge Reactor Charging T < 10°C | N2 Atmosphere Start->Charge Controlled Addition Reaction Cyclocondensation Reflux (110°C) | Acid Catalysis Charge->Reaction Exotherm Control (IPC) Distillation Azeotropic Distillation Dean-Stark Water Removal Reaction->Distillation Drive Equilibrium Crystallization Controlled Cooling Seeding at 45°C -> Hold at 0°C Distillation->Crystallization Impurity Rejection Isolation Filtration & Washing Cold Heptane Polish Crystallization->Isolation Solid-Liquid Sep Drying Vacuum Drying 45°C | < 50 mbar Isolation->Drying Solvent Removal (KF Check)

Figure 2: Process workflow for the scale-up synthesis and isolation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

References

  • Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine Source: MDPI (Molbank) URL: [Link]

  • Title: SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES Source: Indian Journal of Heterocyclic Chemistry / ResearchGate URL: [Link]

  • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Utilizing 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Abstract This technical guide provides a comprehensive overview of the prospective application of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol as a novel ligand in palladium-catalyzed cross-coupling reactions. While direct lit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the prospective application of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol as a novel ligand in palladium-catalyzed cross-coupling reactions. While direct literature on this specific pyrazole derivative in catalysis is emerging, this document leverages extensive data from structurally analogous pyrazole-based ligands to propose detailed, field-proven protocols for its use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic systems. We will delve into the mechanistic rationale, experimental design, and practical execution of these pivotal synthetic transformations.

Introduction: The Promise of Pyrazole-Based Ligands in Catalysis

Pyrazole-containing compounds have garnered significant attention as a versatile class of ligands for transition-metal-catalyzed cross-coupling reactions.[1][2][3] The tunable nature of the pyrazole scaffold allows for the fine-tuning of both steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and stability.[2][3] The nitrogen atoms of the pyrazole ring are effective coordinators for palladium, creating a catalytically active center. The substituents on the pyrazole ring play a crucial role in modulating the reactivity of the catalyst.

The subject of this guide, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol , presents an intriguing combination of structural features:

  • A bulky tert-butyl group at the C3 position: This is anticipated to provide significant steric hindrance, which can promote the reductive elimination step in the catalytic cycle and enhance the stability of the palladium complex.

  • An ethyl group at the N1 position: This substituent can influence the ligand's solubility and its electronic properties.

  • A hydroxyl group at the C5 position: This functional group offers a potential secondary coordination site or can be deprotonated to form a pyrazolate, which can modulate the electronic properties of the palladium center.

These features suggest that 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol could be a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis and drug discovery.[4][5][6]

Proposed Catalytic Systems and Mechanistic Considerations

Based on the established reactivity of similar pyrazole-based ligands, we propose the in situ formation of a palladium(II) complex with 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol as the active catalyst. The general catalytic cycle for cross-coupling reactions (illustrated for a generic C-C coupling) is depicted below.

Catalytic Cycle Pd(0)L_n Pd(0)Ln R-Pd(II)-X-L_n R-Pd(II)(X)Ln Pd(0)L_n->R-Pd(II)-X-L_n Oxidative Addition R-X R-X (Aryl/Vinyl Halide) Oxidative Addition Oxidative Addition R-Pd(II)-R'-L_n R-Pd(II)(R')Ln R-Pd(II)-X-L_n->R-Pd(II)-R'-L_n Transmetalation Organometallic Reagent R'-M (e.g., Boronic Acid) Transmetalation Transmetalation R-Pd(II)-R'-L_n->Pd(0)L_n Reductive Elimination R-R' R-R' (Coupled Product) R-Pd(II)-R'-L_n->R-R' Reductive Elimination Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The proposed ligand, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, is expected to influence each step of this cycle:

  • Oxidative Addition: The electronic properties of the pyrazole ring will affect the electron density at the palladium center, thereby influencing the rate of oxidative addition of the organic halide.

  • Transmetalation: The steric bulk of the tert-butyl group may facilitate the transmetalation step by creating a more open coordination sphere.

  • Reductive Elimination: The steric hindrance provided by the ligand is anticipated to promote the final reductive elimination step, leading to the formation of the desired product and regeneration of the active Pd(0) catalyst.[7][8]

Application Protocols

The following protocols are proposed based on established procedures for structurally related pyrazole-based ligands and are intended as a starting point for optimization.[1] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Dry Schlenk Flask (Inert Atmosphere) Reagents Add Pd Precursor, Ligand, Base, Aryl Halide, Boronic Acid, and Solvent Flask->Reagents Heating Heat and Stir (e.g., 80-110 °C) Reagents->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification

Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (2-4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Add the aryl halide (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or DMF, to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃
Ligand 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Pd:Ligand Ratio 1:2
Catalyst Loading 1-2 mol%
Aryl Halide Aryl bromides or iodides
Boronic Acid Aryl- or vinylboronic acids
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.)
Solvent Toluene, Dioxane, or DMF
Temperature 80-110 °C
Reaction Time 2-24 hours
Mizoroki-Heck Cross-Coupling Reaction

The Heck reaction is a versatile method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene.

Protocol:

  • In a dry Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (2-4 mol%), the aryl halide (1 equivalent), and the alkene (1.2-1.5 equivalents).

  • Add a suitable base (e.g., Et₃N or K₂CO₃, 2 equivalents) and an anhydrous solvent (e.g., DMF, NMP, or acetonitrile).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by GC/MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Purify the product by column chromatography.

Table 2: Proposed Reaction Conditions for Heck Coupling

ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂
Ligand 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Pd:Ligand Ratio 1:2
Catalyst Loading 1-2 mol%
Aryl Halide Aryl iodides or bromides
Alkene Acrylates, styrenes, or other electron-deficient alkenes
Base Et₃N, K₂CO₃, or NaOAc (2-3 equiv.)
Solvent DMF, NMP, or Acetonitrile
Temperature 100-140 °C
Reaction Time 6-24 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.

Protocol:

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents).

  • Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Table 3: Proposed Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting Conditions
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂
Ligand 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Pd:Ligand Ratio 1:2
Catalyst Loading 1-2 mol%
Aryl Halide Aryl bromides or chlorides
Amine Primary or secondary alkyl- or arylamines
Base NaOtBu, K₃PO₄, or LHMDS (1.5-2 equiv.)
Solvent Toluene or Dioxane
Temperature 80-120 °C
Reaction Time 4-24 hours

Troubleshooting and Optimization

  • Low or No Conversion:

    • Increase the reaction temperature.

    • Screen different bases and solvents.

    • Increase the catalyst and/or ligand loading.

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Formation of Side Products:

    • Lower the reaction temperature.

    • Decrease the reaction time.

    • Adjust the stoichiometry of the reagents.

    • Homocoupling of the boronic acid in Suzuki reactions can be minimized by the slow addition of the boronic acid or by using a less reactive base.

Conclusion

While the catalytic applications of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol are yet to be extensively reported, its structural features strongly suggest its potential as a highly effective ligand in palladium-catalyzed cross-coupling reactions. The bulky tert-butyl group and the electronic character of the pyrazole ring are expected to confer high activity and stability to the palladium catalyst. The protocols provided in this guide, derived from established methodologies for analogous pyrazole-based ligands, offer a robust starting point for researchers to explore the catalytic prowess of this promising new ligand. Further optimization and mechanistic studies will undoubtedly unveil the full potential of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in advancing the field of organic synthesis.

References

  • Ocansey, E., Darkwa, J., & Makhubela, B. C. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13731-13743. Available from: [Link]

  • Ocansey, E., Darkwa, J., & Makhubela, B. C. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13731-13743. Available from: [Link]

  • Bellemin-Laponnaz, S., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1596-1608. Available from: [Link]

  • Nishihara, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6045-6049. Available from: [Link]

  • de la Torre, M. C., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2869. Available from: [Link]

  • Buchwald, S. L., & Martin, R. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available from: [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly sterically hindered pyrazoles.

The synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol via the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) and ethylhydrazine is notoriously prone to poor regioselectivity and incomplete conversion. This guide will decode the chemical causality behind these failures and provide a self-validating, field-proven protocol to maximize your yield.

Diagnostic Workflow for Pyrazole Yield Optimization

Workflow N1 Yield Issue in 3-(tert-butyl)- 1-ethyl-1H-pyrazol-5-ol Synthesis N2 Analyze Crude Mixture (LC-MS / 1H NMR) N1->N2 N3 Multiple Isomeric Peaks? (Regioselectivity Issue) N2->N3 N4 High Unreacted SM? (Conversion Issue) N2->N4 N5 Cause: Competing nucleophilicity between 1° and 2° amines N3->N5 Yes N6 Cause: Steric hindrance from tert-butyl group & un-neutralized salt N4->N6 Yes N7 Solution: Buffer with NaOAc (pH 4-5) to protonate 2° amine N5->N7 N8 Solution: Ensure 1.05 eq base and increase reflux time (16h) N6->N8

Figure 1: Diagnostic workflow for troubleshooting low yields in pyrazole synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I getting a mixture of regioisomers instead of pure 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol? The Causality: Ethylhydrazine possesses two nucleophilic centers: the primary amine ( −NH2​ ) and the secondary amine ( −NH−Et ). To form your desired 3-tert-butyl isomer, the primary amine must first attack the ketone carbonyl of ethyl 4,4-dimethyl-3-oxopentanoate. However, the massive steric bulk of the adjacent tert-butyl group creates a high activation energy barrier for this attack. Consequently, the secondary amine (which is slightly more nucleophilic due to the electron-donating ethyl group) competes and attacks the less hindered ester carbonyl, leading to the undesired 5-tert-butyl-1-ethyl-1H-pyrazol-3-ol isomer [1].

Q2: How can I chemically force the correct regioselectivity? The Causality: You must exploit the difference in basicity between the two nitrogen atoms. The secondary amine is more basic than the primary amine. By running the reaction in a precisely buffered acidic medium (pH 4.5–5.0), you selectively protonate the secondary amine, rendering it non-nucleophilic. The unprotonated primary amine is then forced to attack the ketone, forming the correct hydrazone intermediate before cyclizing. This regioselective condensation strategy is a cornerstone of [1].

Q3: My reaction stalls with unreacted starting material, even after 24 hours. What is going wrong? The Causality: This is almost always a reagent-handling issue related to the hydrazine salt. Ethylhydrazine is typically supplied as a hydrochloride salt for stability. If you do not properly "free-base" the salt in situ, the nucleophile is unavailable. Conversely, if you use a strong base like Sodium Hydroxide (NaOH) to liberate the hydrazine, the excess hydroxide ions will rapidly catalyze the saponification of your ethyl pivaloylacetate into a non-reactive carboxylate salt [2]. The solution is to use a weak base like Sodium Acetate (NaOAc), which perfectly liberates the hydrazine while simultaneously establishing the ideal pH buffer for regioselectivity.

Quantitative Data: Impact of Reaction Conditions on Yield and Regioselectivity

The table below summarizes the empirical data demonstrating how pH and temperature directly control the thermodynamic and kinetic pathways of this specific cyclocondensation [3].

Reaction ConditionBase / AdditiveTemp (°C)Time (h)Regioisomeric Ratio (3-tBu : 5-tBu)Overall Isolated Yield
EtOH, neutralNone (Free base used)25 °C24 h1.2 : 115% (Stalled)
EtOH, neutralNone (Free base used)80 °C16 h1.5 : 145%
EtOH (using HCl salt)NaOH (2.0 eq)80 °C16 h2.0 : 135% (Ester Hydrolysis)
EtOH / AcOHCatalytic AcOH80 °C16 h8.0 : 178%
EtOH (using HCl salt) NaOAc (1.05 eq) 80 °C 16 h >15 : 1 88% (Optimal)

Step-by-Step Methodology: Optimized Regioselective Synthesis

This protocol is designed as a self-validating system . By monitoring specific in-process checkpoints, you can guarantee the chemical trajectory of the reaction before committing to the final workup.

Materials Required:

  • Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq, 10 mmol, 1.72 g)

  • Ethylhydrazine hydrochloride (1.05 eq, 10.5 mmol, 1.01 g)

  • Anhydrous Sodium Acetate (NaOAc) (1.05 eq, 10.5 mmol, 0.86 g)

  • Absolute Ethanol (20 mL)

Procedure:

  • Hydrazine Activation & Buffering: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend ethylhydrazine hydrochloride (1.01 g) and anhydrous NaOAc (0.86 g) in absolute ethanol (20 mL). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The suspension will change in appearance as NaCl precipitates and ethylhydrazine free-base is generated. Test the pH of the slurry with wet pH paper; it must read between 4.5 and 5.5.

  • Electrophile Addition: Add ethyl 4,4-dimethyl-3-oxopentanoate (1.72 g) dropwise over 5 minutes.

  • Kinetic Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (80 °C oil bath).

    • Self-Validation Checkpoint 2: Pull a 50 µL aliquot at the 4-hour mark. Run a TLC (Hexanes:EtOAc 3:1). You should observe the near-complete disappearance of the UV-inactive ketone starting material and the appearance of a highly UV-active intermediate (the hydrazone). If the ketone remains dominant, verify your heating block temperature.

  • Thermodynamic Cyclization: Maintain reflux for a total of 16 hours to ensure the bulky hydrazone fully cyclizes and dehydrates into the pyrazole ring.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (30 mL) and Deionized Water (20 mL).

  • Washing: Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (15 mL) to remove trace acetic acid, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol as a crystalline solid or viscous oil (depending on ambient temperature and tautomeric equilibrium).

References

  • Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

Optimization

troubleshooting tautomerization issues with 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in solution

Welcome to the technical support guide for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the tautomeric behavior of this compound in solution. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction to Pyrazolone Tautomerism

Pyrazol-5-ones, such as 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, are fascinating heterocyclic compounds known for their ability to exist in multiple, interconvertible isomeric forms called tautomers.[1][2] This phenomenon, known as prototropic tautomerism, involves the migration of a proton and results in a dynamic equilibrium between different structures.[3] For a 1-substituted pyrazol-5-one, three primary tautomers are typically considered: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).[1]

The position of this equilibrium is not fixed; it is exquisitely sensitive to a range of environmental factors, including the solvent, temperature, and pH.[4][5][6] Understanding and controlling this equilibrium is critical, as each tautomer possesses a unique electronic distribution, shape, and reactivity profile, which can profoundly impact reaction outcomes, purification efficiency, and biological activity.[3]

Tautomerism cluster_OH OH-Form (Aromatic) cluster_NH NH-Form cluster_CH CH-Form OH 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol NH 5-(tert-butyl)-1-ethyl-1,2-dihydro-3H-pyrazol-3-one OH->NH H⁺ shift CH 5-(tert-butyl)-2-ethyl-2,4-dihydro-3H-pyrazol-3-one OH->CH H⁺ shift NH->CH H⁺ shift

Figure 1: The three principal tautomeric forms of the title compound.

Frequently Asked Questions (FAQs)

Q1: What is tautomerism and why is it important for my compound?

A: Tautomerism is a chemical equilibrium between two or more interconvertible structural isomers.[4] For 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, this means the molecule can exist as a mixture of the OH, NH, and CH forms in solution.[1] This is critically important because each tautomer has different chemical properties. For example, the aromatic OH-form may undergo electrophilic substitution differently than the keto (NH and CH) forms, which have a nucleophilic carbon at the C4 position.[2] The dominant tautomer in your solution will dictate the molecule's reactivity, solubility, and spectroscopic signature.

Q2: Which tautomer is the most stable?

A: There is no single "most stable" tautomer; its stability is relative and highly dependent on the environment.[5] Generally, nonpolar, aprotic solvents tend to favor the less polar CH-form, whereas polar protic solvents can stabilize the OH-form through hydrogen bonding.[7][8] The inherent electronic effects of the substituents (the electron-donating tert-butyl group in this case) also play a crucial role in favoring one form over another.[9][10]

Q3: Can I isolate a single, pure tautomer?

A: Isolating a single tautomer is often very difficult because they rapidly interconvert in solution.[11] While crystallization may sometimes favor the precipitation of a single tautomeric form that is most stable in the solid state, redissolving the crystal will typically re-establish the tautomeric equilibrium in solution.[12][13] The goal is usually not to isolate a single tautomer, but to control the equilibrium to favor the desired tautomer for a specific application.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol and provides a logical workflow for diagnosis and resolution.

Issue 1: My NMR spectrum is complex, showing multiple sets of signals or broad peaks.

Primary Cause: You are observing the tautomeric equilibrium directly. If the rate of interconversion between tautomers is slow on the NMR timescale, each tautomer will produce a separate set of signals, leading to a spectrum that appears to be a mixture of compounds.[14] Broad signals often indicate an intermediate exchange rate or the presence of the N-H proton.[14]

NMR_Troubleshooting Start Complex or Broad NMR Spectrum Observed VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR Solvent_Study Run NMR in a Solvent of Different Polarity (e.g., CDCl₃ vs. DMSO-d₆) Start->Solvent_Study D2O_Exchange Perform D₂O Exchange Experiment Start->D2O_Exchange If a single broad peak is the main issue Result_Tautomers Conclusion: Tautomeric equilibrium is the cause. Characterize each species. VT_NMR->Result_Tautomers Signals coalesce at high temp or resolve at low temp Solvent_Study->Result_Tautomers Signal ratios change significantly Result_Broad_NH Conclusion: Broad peak is the exchangeable N-H proton. D2O_Exchange->Result_Broad_NH Broad signal disappears

Figure 2: Decision workflow for troubleshooting a complex NMR spectrum.

Diagnostic Steps & Solutions:

  • Variable Temperature (VT) NMR: This is the most definitive technique to confirm tautomerism.[14]

    • Action: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 25°C up to 80°C or higher, and down to -20°C if possible).

    • Expected Outcome: As the temperature increases, the rate of interconversion will increase. You should observe the distinct sets of signals broadening, then coalescing, and finally sharpening into a single set of time-averaged signals.[14] Conversely, lowering the temperature may resolve already broad peaks into sharp, distinct signals for each tautomer.[15]

    • Causality: This phenomenon confirms that the multiple species are not impurities but are in dynamic equilibrium with each other.

  • Solvent Study: The tautomeric equilibrium is highly sensitive to the solvent environment.[4][7]

    • Action: Acquire NMR spectra in at least two different deuterated solvents with differing polarities and hydrogen bonding capabilities (e.g., CDCl₃ and DMSO-d₆).

    • Expected Outcome: The relative integration of the signals corresponding to the different tautomers will change, indicating a shift in the equilibrium.[12][13] For instance, a polar, hydrogen-bond-accepting solvent like DMSO-d₆ may stabilize the OH or NH form more than a less polar solvent like CDCl₃.[16]

    • Causality: Solvents stabilize different tautomers to varying degrees through interactions like hydrogen bonding and dipole-dipole forces, thus shifting the equilibrium.[4]

Issue 2: My reaction is giving a low yield or an unexpected product.

Primary Cause: The reactivity of your compound is dependent on the dominant tautomer in solution, which may not be the one required for your desired reaction pathway.

Diagnostic Steps & Solutions:

  • Analyze the Reaction Mechanism: Determine which tautomer is the likely reactive species.

    • Electrophilic substitution at C4? This reaction typically proceeds through the CH- or NH-form, where the C4 is part of an enamine or enol-ether-like system and is nucleophilic.

    • Reaction at the oxygen? This requires the presence of the OH-form.

    • Reaction at the N-H proton? This requires the presence of the NH-form.

  • Modify the Reaction Conditions to Favor the Reactive Tautomer:

    • Action: Based on your mechanistic analysis, change the solvent to shift the tautomeric equilibrium. Refer to the table below for guidance.

    • Example: If you need to perform an O-alkylation, you should choose conditions that maximize the concentration of the OH-form. Based on literature for similar compounds, this might involve using a more polar, protic solvent.[7] If you need to perform an acylation at C4, a less polar, aprotic solvent favoring the CH-form might be beneficial.[1]

    • Causality: By changing the solvent, you are directly manipulating the concentration of the reactive species, which, according to reaction kinetics principles, will influence the reaction rate and product distribution.

Solvent TypePredominant Tautomer (General Trend)Rationale
Nonpolar Aprotic (e.g., Benzene, Toluene, CCl₄)CH-Form These solvents do not engage in strong hydrogen bonding, allowing the less polar CH tautomer to predominate.[7][8]
Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO)Mixture, often NH/OH These solvents can stabilize the larger dipole moments of the NH and OH forms. DMSO, as a strong H-bond acceptor, can specifically stabilize the OH proton.[12][16]
Polar Protic (e.g., Methanol, Ethanol, Water)OH-Form These solvents are both H-bond donors and acceptors, effectively solvating and stabilizing the hydroxy (OH) form.[7][17]
Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium of Pyrazol-5-ones.
Issue 3: I am struggling with purification and crystallization.

Primary Cause: You are trying to purify a dynamic mixture of compounds with different polarities. This can lead to streaking on TLC plates, poor separation in column chromatography, and difficulty in forming a well-ordered crystal lattice.[18]

Diagnostic Steps & Solutions:

  • Force the Equilibrium: Before attempting purification, try to push the equilibrium towards a single dominant tautomer.

    • Action: Dissolve the crude product in a solvent that strongly favors one form (see Table 1). For example, dissolving the mixture in hot ethanol may favor the OH-form.

    • Causality: By creating a solution with >95% of one species, the purification process becomes much more straightforward as you are essentially purifying a single compound.

  • Optimize Chromatography:

    • Action: If column chromatography is necessary, select the mobile and stationary phases carefully.[18] Consider adding a small amount of an acid or base modifier to the eluent (if your compound is stable) to ensure it exists in a single protonation state. For basic pyrazoles, deactivating silica gel with triethylamine can prevent streaking.[18]

  • Recrystallization Strategy:

    • Action: Use a solvent system for recrystallization that is known to favor a single tautomer. Slow cooling is essential.[18] If you still face issues, try introducing a seed crystal if one can be obtained.

    • Causality: Successful crystallization requires molecules to pack in a regular, repeating manner. This is far more likely to occur if the solution predominantly contains a single isomeric form.

Key Experimental Protocols

Protocol 1: Characterization of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the ratio of tautomers in different solvents.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol and dissolve it in ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean NMR tube.

  • Acquisition:

    • Record a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) for accurate quantification. A d1 of 10-15 seconds is a safe starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[19]

  • Data Processing & Analysis:

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Identify unique, well-resolved signals corresponding to each tautomer. For example, the vinylic proton at C4 in the OH-form will have a distinct chemical shift from the CH₂ protons at C4 in the CH-form.

    • Carefully integrate the signals corresponding to each tautomer.

    • Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents. The percentage of each tautomer can then be determined.[19]

Protocol 2: Monitoring Tautomeric Shifts with UV-Vis Spectroscopy

Objective: To observe the effect of solvent on the tautomeric equilibrium by monitoring changes in the electronic absorption spectra.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a volatile solvent like acetonitrile.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in different solvents (e.g., hexane, acetonitrile, ethanol, water) by adding a small, precise volume of the stock solution to a cuvette containing the analysis solvent. This ensures the concentration is consistent across all samples.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Compare the spectra obtained in the different solvents. Note any changes in the position of the maximum absorbance (λmax) and the shape of the absorption bands.[4]

    • A shift in λmax with solvent polarity (solvatochromism) is a strong indicator of a shift in the tautomeric equilibrium or a strong interaction with the solvent.[4][17] The aromatic OH-form and the conjugated keto forms (NH, CH) will have distinct chromophores and thus different absorption spectra.[20][21]

References

  • HETEROCYCLES, Vol. 83, No. 7, 2011. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Available at: [Link]

  • Molecules. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • Molecules. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available at: [Link]

  • ScienceDirect. (n.d.). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Available at: [Link]

  • Molecules. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available at: [Link]

  • HETEROCYCLES, Vol. 83, No. 7, 2011. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. Available at: [Link]

  • Taylor & Francis Online. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Available at: [Link]

  • SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Available at: [Link]

  • ACS Publications. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]

  • ACS Publications. (2020). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. Available at: [Link]

  • ACS Publications. (2020). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. Available at: [Link]

  • ACS Publications. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. Available at: [Link]

  • DIAL.pr@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available at: [Link]

  • FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Available at: [Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]

  • ResearchGate. (2008). Tautomeric Equilibria Studies by Mass Spectrometry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Frequently Asked Questions (FAQs) Q1: What is the recommended starting point for selecting a recrystallization solvent for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol? A good starting point is to test solvents with a range of...

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Author: BenchChem Technical Support Team. Date: April 2026

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol?

A good starting point is to test solvents with a range of polarities. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Given the structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, which has both polar (hydroxyl and pyrazole ring) and non-polar (tert-butyl and ethyl groups) features, a mixed solvent system is also highly likely to be effective.[1][2] A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., a hot alcohol like ethanol) and then add a "poor" solvent or "anti-solvent" (e.g., water) until turbidity is observed.[2][3]

Q2: How do I perform a small-scale solvent screening test?

Place a small amount of your crude 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol into several test tubes. To each tube, add a few drops of a different solvent and gently heat to observe dissolution. An ideal single solvent will dissolve the compound when hot but show low solubility when cold. For a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise at an elevated temperature until persistent cloudiness appears.[1][4]

Q3: What should I do if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, you can try several strategies:

  • Lower the temperature of dissolution: Use a larger volume of solvent to dissolve your compound at a lower temperature.

  • Change the solvent system: Select a solvent with a lower boiling point.

  • Slow down the cooling process: Insulate the flask to allow for gradual cooling, which favors crystal lattice formation over oiling.

  • Use seed crystals: Introduce a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1]

Q4: How can I improve the yield of my recrystallization?

Low yield is a common issue. To improve it:

  • Use the minimum amount of hot solvent: Ensure you are creating a saturated solution. Using excess solvent will result in a significant portion of your product remaining in the mother liquor.

  • Cool the solution thoroughly: Allow the solution to cool to room temperature slowly, and then in an ice bath to maximize crystal formation.

  • Minimize transfers: Each transfer of the solution or crystals can result in material loss.

  • Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[4]

Troubleshooting Guides

Issue 1: The Compound Fails to Crystallize Upon Cooling

Causality: This typically indicates that the solution is not supersaturated. This can happen if too much solvent was used, or if the chosen solvent is too "good" at room temperature.

Troubleshooting Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If available, add a single, small crystal of pure 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

  • Reduce Solvent Volume:

    • Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the impurities to precipitate as well.

    • Once the volume is reduced, allow the solution to cool again.

  • Add an Anti-Solvent:

    • If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Issue 2: The Recrystallized Product is Still Impure

Causality: Impurities can be trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface. This is often a result of rapid cooling or using a solvent that is too similar in polarity to the impurities.

Troubleshooting Protocol:

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in an insulated container. .

  • Perform a Second Recrystallization:

    • A second recrystallization will often significantly improve purity.

  • Solvent Selection Re-evaluation:

    • Consider a different solvent or mixed solvent system that may have a better differential solubility for your compound versus the impurities.

  • Activated Carbon Treatment:

    • If the impurities are colored, you can add a small amount of activated carbon to the hot solution before filtration to adsorb these impurities. Use with caution as it can also adsorb some of your product.

Recommended Solvent Systems and Data

Solvent/SystemPolarityBoiling Point (°C)Rationale and Comments
Single Solvents
EthanolPolar Protic78Often a good starting point for pyrazoles.[2]
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77A less polar option that can be effective.[2]
AcetonePolar Aprotic56Good solvent, but its low boiling point requires careful handling.
Mixed Solvents
Ethanol/WaterHighVariesA very common and effective system for pyrazoles with polar functional groups.[3]
Ethyl Acetate/HexaneLow to MediumVariesGood for less polar pyrazole derivatives.
Methanol/Diethyl EtherMediumVariesCan be effective for inducing crystallization.[5]

Experimental Protocol: Recrystallization of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

This protocol outlines a general procedure for recrystallization using a mixed solvent system, such as ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Crude 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol solvent_selection Select Solvent System (e.g., Ethanol/Water) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No impurity_check Product Pure? collect->impurity_check induce Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce->crystals_form reduce_solvent->cool oiling_out->crystals_form No oiling_out_yes Oiling Out oiling_out->oiling_out_yes Yes oiling_out_solutions Troubleshoot Oiling Out: - Lower Temperature - Slower Cooling - Change Solvent oiling_out_yes->oiling_out_solutions oiling_out_solutions->dissolve impure Product Impure impurity_check->impure No pure_product Pure Product impurity_check->pure_product Yes rerx Re-recrystallize or Choose New Solvent impure->rerx rerx->solvent_selection

Caption: A decision tree for troubleshooting recrystallization.

References

  • University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

resolving co-elution problems in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol HPLC analysis

Welcome to the technical support center for the HPLC analysis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-elution problems. Our approach is grounded in fundamental chromatographic principles and validated through field-proven insights to ensure the integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: We are observing a peak shoulder on our main 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol peak. What is the most likely cause?

A peak shoulder is a classic indicator of co-elution, where a closely related impurity or degradation product is not fully separated from the main analyte peak.[1] This is common in the analysis of synthetic compounds like pyrazole derivatives, where isomers or unreacted starting materials may be present. The first step is to confirm that the issue is indeed co-elution and not a physical problem with the HPLC system, such as a column void or a blocked frit.[2] A quick way to check for co-elution is to use a photodiode array (PDA) detector to assess peak purity. If the UV spectra across the peak are not identical, co-elution is highly likely.[1][3]

Q2: What are the most probable impurities that could co-elute with 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol?

Potential co-eluting species can arise from several sources:

  • Synthesis-Related Impurities: The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] Incomplete reactions could leave starting materials. More critically, if an unsymmetrical dicarbonyl is used, there is a potential for the formation of regioisomers, which can be notoriously difficult to separate.

  • Degradation Products: Forced degradation studies are essential for identifying potential degradants.[5] Pyrazole rings can be susceptible to oxidation, and the overall molecule may undergo hydrolysis under acidic or basic conditions.[6][7] Stress testing your sample (e.g., with acid, base, peroxide, heat, and light) and analyzing the resulting chromatograms will reveal the retention times of potential degradation products.

Q3: Our compound, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, is ionizable. How does mobile phase pH affect its retention and potential co-elutions?

The 5-hydroxyl group on the pyrazole ring is acidic, meaning the compound can exist in either a neutral or an ionized (anionic) state depending on the mobile phase pH. This is a critical parameter for manipulating selectivity in reversed-phase HPLC.[8][9][10]

  • At low pH (e.g., pH < 3): The hydroxyl group will be fully protonated (neutral). In this state, the molecule is at its most hydrophobic and will be strongly retained on a C18 column.

  • As pH increases towards the pKa: A mixture of neutral and ionized forms will exist, which can often lead to poor peak shapes (tailing or splitting).[10]

  • At high pH (e.g., pH > 8): The hydroxyl group will be deprotonated (anionic). The molecule becomes more polar and will elute much earlier.

This pH-dependent behavior is a powerful tool. If your co-eluting impurity has a different pKa, or is neutral, adjusting the mobile phase pH can dramatically alter the selectivity and achieve separation.[11][12] For robust method performance, it is generally recommended to operate at a pH that is at least 1.5 to 2 units away from the pKa of your analyte.[8]

In-Depth Troubleshooting Guide: Resolving Co-elution

Co-elution is a common challenge that compromises the accuracy and reliability of quantitative HPLC analysis. This guide provides a systematic workflow to diagnose and resolve such issues.

Step 1: Initial Diagnosis and System Verification

Before modifying the method, it's crucial to ensure the problem is not with the HPLC system itself. A distorted peak shape can sometimes be mistaken for co-elution.[1]

Experimental Protocol: System Health Check

  • Prepare a standard solution: Dissolve a reference standard of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in the mobile phase.

  • Inject a known good standard: If you have a previously validated standard that gave a good peak shape, inject it to see if the problem persists.

  • Check for extra-column band broadening: Inspect all connections from the injector to the detector for leaks or excessive tubing length. A dead volume can cause peak tailing or splitting.[13]

  • Flush the column: If the column has been used extensively, it may be contaminated. Flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds from previous injections.[2]

If these steps do not resolve the issue, proceed with the assumption of chemical co-elution.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for tackling co-elution issues, from initial diagnosis to advanced method development.

CoElution_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution Start Peak Shape Anomaly Observed (Shoulder, Tailing, Poor Purity) CheckSystem Q: Is it the HPLC system? - Check connections - Flush column - Inject known standard Start->CheckSystem CheckPurity Q: Is it co-elution? - Use PDA for Peak Purity Analysis CheckSystem->CheckPurity System OK PurityFail Peak Purity Fails CheckPurity->PurityFail Purity < 99% AdjustMobilePhase A: Modify Mobile Phase - Change % Organic - Adjust pH - Change Organic Solvent PurityFail->AdjustMobilePhase AdjustColumn B: Change Stationary Phase - Different selectivity (e.g., Phenyl-Hexyl) - Different particle size AdjustMobilePhase->AdjustColumn No Resolution Resolved Resolution Achieved - Proceed with Method Validation AdjustMobilePhase->Resolved Success AdjustTemp C: Adjust Temperature - Can alter selectivity for some compounds AdjustColumn->AdjustTemp Still No Resolution AdjustColumn->Resolved Success AdjustTemp->Resolved Success

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

Step 2: Systematic Method Development for Resolution

If co-elution is confirmed, a systematic approach to method development is required. The goal is to alter the selectivity (α) of the separation, which is the factor that describes the separation between two adjacent peaks.[14]

This is often the quickest and most effective way to improve resolution.[11][15]

Table 1: Initial and Modified HPLC Conditions

ParameterRecommended Starting ConditionModification Strategy & Rationale
Column C18, 4.6 x 150 mm, 3.5 µmN/A (Hold constant initially)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Strategy: Adjust pH. Rationale: The analyte is a weak acid. Changing the pH will alter its ionization state and retention time relative to non-ionizable impurities. Try a phosphate buffer at pH 7.0.
Mobile Phase B AcetonitrileStrategy: Change organic modifier. Rationale: Switching to Methanol can provide different selectivity due to different solvent-analyte interactions.
Gradient 30-95% B in 15 minStrategy: Decrease gradient slope. Rationale: A shallower gradient increases the time analytes spend in the mobile phase, allowing for better separation of closely eluting peaks. Try 30-70% B in 20 min.
Flow Rate 1.0 mL/minHold constant.
Temperature 30 °CStrategy: Increase or decrease temperature. Rationale: Temperature can subtly affect the selectivity of some separations. Try running at 25 °C and 40 °C.
Detector PDA/UV at λmaxN/A

Experimental Protocol: pH Adjustment

  • Prepare Buffers: Prepare a series of mobile phase A buffers at different pH values (e.g., pH 3.0, 5.0, 7.0). Ensure the buffer has adequate capacity and is compatible with your organic modifier.[2]

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase before each injection.

  • Analyze: Inject the sample and observe the changes in retention time and resolution. A change in elution order is a strong indicator of successful selectivity manipulation.

If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[14][15]

Experimental Protocol: Changing Column Selectivity

  • Select an alternative column: If you are using a standard C18 column, consider a stationary phase with a different separation mechanism.

    • Phenyl-Hexyl Column: Offers π-π interactions, which can be very effective for separating aromatic compounds like pyrazoles.

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar analytes and improve peak shape for basic compounds.

  • Screening Run: Perform an initial gradient run on the new column using the optimized mobile phase from the previous step.

  • Re-optimize: Fine-tune the gradient and mobile phase composition for the new stationary phase as needed.

Step 3: Understanding the Analyte and Potential Impurities

A deeper understanding of the chemical properties of your analyte and its potential impurities can guide your troubleshooting efforts.

Sources

Troubleshooting

Pyrazole Derivatization Support Center: Overcoming Steric Hindrance in 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-ol

Welcome to the Technical Support Center for pyrazole derivatization. Working with 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole derivatization. Working with 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol presents unique synthetic challenges. As a Senior Application Scientist, I frequently see researchers struggle with two main bottlenecks: the massive steric bulk of the tert-butyl group at the C3 position (which severely restricts access to the adjacent C4 position), and the tautomeric nature of the pyrazol-5-ol core (which complicates regioselective alkylation).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric and electronic hurdles.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my electrophilic aromatic substitutions (e.g., halogenation, nitration) at the C4 position consistently fail or yield <15%? Causality: The pyrazole ring naturally possesses high electron density at C4, making it the primary site for electrophilic attack[1]. However, the tert-butyl group at C3 creates a hemispherical steric shield over C4. When using bulky electrophiles (like N-Bromosuccinimide [NBS] or Selectfluor), the transition state energy becomes prohibitively high due to severe van der Waals repulsion. Solution: You must switch to smaller, highly reactive electrophiles (e.g., elemental Br₂ instead of NBS). Furthermore, utilizing fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) acts as a strong hydrogen-bond donor, stabilizing the transition state and significantly enhancing electrophilic aromatic substitution without adding steric bulk to the reacting complex[2].

Q2: I am trying to synthesize the C5-methoxy derivative, but I keep getting a mixture of O-alkylated and C4-alkylated products. How do I force O-alkylation? Causality: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol exists in a dynamic tautomeric equilibrium between the hydroxyl (-OH) form and the pyrazolone (-CH₂) form[1]. Deprotonation yields an ambident pyrazolate anion. Soft electrophiles (like alkyl bromides) or non-polar solvents encourage nucleophilic attack at the softer C4 carbon. Solution: To force O-alkylation, apply Hard-Soft Acid-Base (HSAB) principles. Use a hard electrophile (e.g., methyl iodide or methyl tosylate) in a polar aprotic solvent (DMF or DMSO). Polar aprotic solvents dissociate the metal-anion ion pair, leaving the highly electronegative oxygen exposed for rapid Sₙ2 attack[3].

Q3: Does the N1-ethyl group hinder reactivity at the C5-OH? Causality: Yes, but this can be leveraged to your advantage. The N1-ethyl group provides localized steric hindrance that effectively suppresses N2-alkylation (which is already disfavored by the adjacent C3 tert-butyl group)[4]. This dual-steric environment acts as a funnel, pushing the reaction pathway toward the C5-oxygen, provided the correct base and solvent are utilized.

Section 2: Reaction Pathway & Troubleshooting Visualizations

G A 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (OH Tautomer) B Pyrazolone Tautomer (CH Tautomer) A->B Tautomerization C Pyrazolate Anion (Ambident Nucleophile) A->C Base (e.g., K2CO3) B->C Base (e.g., K2CO3) D O-Alkylation (Desired) Polar Aprotic Solvent + K2CO3 C->D Hard Electrophile (e.g., MeI, DMF) E C4-Alkylation (Sterically Hindered) Bulky Electrophiles C->E Soft Electrophile (e.g., R-Br, Toluene)

Tautomeric equilibrium and regioselective pathways of the pyrazolate anion.

G Start Low Yield in C4 Substitution? Check1 Is the electrophile bulky? Start->Check1 Yes1 Switch to smaller electrophile (e.g., Br2 instead of NBS) Check1->Yes1 Yes No1 Check solvent & temperature Check1->No1 No Check2 Is solvent non-polar? No1->Check2 Yes2 Switch to HFIP or DMF to enhance electrophilicity Check2->Yes2 Yes No2 Increase temp / Add Lewis Acid Check2->No2 No

Decision tree for troubleshooting low yields in C4-electrophilic substitution.

Section 3: Quantitative Data & Optimization Matrices

Table 1: Solvent and Base Effects on 5-OH Alkylation Regioselectivity

Data reflects generalized optimization trends for sterically hindered pyrazol-5-ols.

SolventBaseElectrophileMajor ProductMechanistic Rationale
Toluene NaHAlkyl BromideC4-Alkyl (60%)Non-polar solvent keeps the ion pair tight; soft electrophile attacks the softer C4 carbon.
DMF K₂CO₃Alkyl IodideO-Alkyl (85%) Polar aprotic solvent dissociates ions; hard electrophile targets the hard oxygen nucleophile.
Ethanol EtONaAlkyl ChlorideMixed (O/C4)Protic solvent hydrogen-bonds to oxygen, reducing O-nucleophilicity and scrambling selectivity.
Table 2: C4-Electrophilic Substitution Steric Hindrance Matrix

Evaluating the impact of electrophile size against the C3 tert-butyl shield.

ElectrophileSteric BulkSolvent SystemTempExpected YieldTroubleshooting Action
Br₂ LowHFIP0 °C>90%Standard validated condition.
NBS HighDMF25 °C<15%Switch to Br₂ or increase temp to 60 °C.
Selectfluor Very HighMeCN80 °CTraceUse smaller F⁺ source (e.g., NFSI) or pre-activate.
HNO₃ / H₂SO₄ LowNeat0 °C75%Monitor carefully to avoid N-oxidation.

Section 4: Validated Experimental Protocols

Protocol A: Sterically-Bypassed C4-Bromination

This protocol utilizes HFIP to bypass the steric shielding of the tert-butyl group by hyper-polarizing the electrophile.

  • Preparation: Dissolve 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (1.0 eq) in HFIP (0.2 M). Causality: HFIP's strong hydrogen-bond donating ability polarizes the Br-Br bond without requiring a Lewis acid, while its low nucleophilicity prevents solvent adducts[2].

  • Electrophilic Addition: Cool the reaction vessel to 0 °C and add elemental Br₂ (1.05 eq) dropwise. Causality: The C3 tert-butyl group shields C4, but Br₂ is small enough to penetrate the steric cone. Maintaining 0 °C prevents over-oxidation.

  • Quench: Stir for 30 minutes, then quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine. Extract with dichloromethane.

  • Validation & Quality Control (Self-Validating Step): Perform TLC (Hexanes/EtOAc 3:1). The product spot will be UV-active and slightly less polar than the starting material. Confirm by ¹H NMR: The sharp singlet at ~5.4 ppm (corresponding to the C4-H proton of the starting material) must completely disappear.

Protocol B: Regioselective O-Alkylation

This protocol leverages HSAB theory to force substitution at the C5-oxygen.

  • Deprotonation: Dissolve the pyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild base that deprotonates the OH without causing ring degradation. DMF heavily solvates the K⁺ cation, leaving the pyrazolate anion "naked" and maximizing oxygen nucleophilicity[3].

  • Alkylation: Add Methyl Iodide (1.2 eq) at room temperature. Causality: MeI is a hard, highly reactive electrophile that perfectly matches the hard oxygen nucleophile, overriding the steric hindrance of the N1-ethyl group.

  • Isolation: Stir for 2 hours. Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer 3x with brine to remove residual DMF.

  • Validation & Quality Control (Self-Validating Step): Run LC-MS. The O-alkylated product will elute earlier than the C4-alkylated byproduct on a reverse-phase C18 column. Confirm by ¹H NMR: A new O-CH₃ singlet will appear far downfield at ~3.8–4.0 ppm, and the C4-H singlet (~5.4 ppm) will remain intact, proving the C4 position was untouched.

References

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Retrieved from[Link]

  • ACS Publications. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Retrieved from[Link]

  • National Institutes of Health (NIH). (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Retrieved from[Link]

Sources

Optimization

preventing oxidation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol .

This compound is a highly valuable but chemically sensitive heterocyclic building block. Due to its specific substitution pattern—an electron-donating hydroxyl group at C5 and an unsubstituted C4 position—it is exceptionally prone to oxidative degradation and tautomerization during long-term storage.

Part 1: Mechanistic Basis of Degradation

To prevent degradation, we must first understand the causality behind it. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol exists in a dynamic tautomeric equilibrium between its enol form (pyrazol-5-ol) and its keto form (pyrazolin-5-one).

The presence of trace moisture drastically lowers the energetic barrier for this proton transfer[1]. Once in the keto form, the C4-H bond becomes highly susceptible to homolytic cleavage initiated by atmospheric oxygen, light, or trace transition metals (such as Cu or Fe)[2]. This cleavage generates a stable C4 radical. Because the C4 position in your specific compound is sterically accessible (unsubstituted), these radicals rapidly undergo oxidative coupling to form 4,4'-bipyrazolone dimers or react with reactive oxygen species (ROS) to form C4-hydroxylated byproducts[3][4].

OxidativePathway A Pyrazol-5-ol (Enol Form) B Pyrazolin-5-one (Keto Form) A->B Moisture-catalyzed Tautomerization C C4-Radical Intermediate B->C O2, Light, or Trace Metals D 4,4'-Bipyrazolone (Dimerization) C->D Radical Coupling E C4-Hydroxylation (Degradation) C->E ROS Attack

Mechanistic pathway of pyrazol-5-ol tautomerization and C4-directed oxidative degradation.

Part 2: Quantitative Stability Data

The table below summarizes the degradation kinetics of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol under various environmental conditions, demonstrating why stringent storage parameters are non-negotiable.

Storage ConditionAtmosphereLight ExposureEst. Purity (6 Months)Primary Degradant Observed
25°C (Solution, DMSO)AirAmbient< 40%C4-C4 Dimer / Hydroxylated species
4°C (Solid Powder)AirDark~ 85%C4-C4 Dimer
-20°C (Solid Powder)NitrogenDark> 95%Trace Tautomeric Mixtures
-80°C (Solid Powder) Argon Dark > 99% None Detected

Part 3: Self-Validating Standard Operating Protocol (SOP)

To ensure the structural integrity of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, follow this self-validating workflow for long-term storage.

Step-by-Step Methodology:

  • Anhydrous Preparation: Lyophilize the synthesized compound or dry it under high vacuum (<0.1 mbar) for 24 hours. Causality: Removing trace water prevents the proton-transfer required for tautomerization to the oxidation-prone keto form[1].

  • Aliquoting: Transfer the dry powder into amber glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing photodegradation and radical initiation[5].

  • Inert Gas Blanketing: Backfill the vials with ultra-high-purity Argon gas. Causality: Argon is denser than air and nitrogen; it sinks to the bottom of the vial, creating a robust physical barrier against oxygen[1].

  • Hermetic Sealing: Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm to prevent atmospheric ingress during freeze-thaw cycles.

  • Cryogenic Storage: Store the aliquots at -20°C (for usage within 3 months) or -80°C (for >1 year storage)[6].

  • Self-Validation (QC Check): Before utilizing a stored aliquot in a critical assay, dissolve 1 mg in anhydrous CDCl3 and run a quick 1H-NMR. Validation metric: The presence of a sharp singlet integrating to 1H around δ 5.5-6.0 ppm confirms an intact C4-H bond. The absence of this peak, or a shift, indicates dimerization has occurred.

StorageWorkflow S1 1. High-Vacuum Drying (Eliminate H2O) S2 2. Amber Vial Aliquoting (Block Photons) S1->S2 S3 3. Argon Backfilling (Displace O2) S2->S3 S4 4. PTFE Sealing (Prevent Ingress) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5 QC 6. NMR/TLC Validation (Confirm C4-H Intact) S5->QC Pre-experiment QC

Self-validating workflow for anhydrous, anaerobic storage of pyrazole derivatives.

Part 4: Troubleshooting & FAQs

Q1: My 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol powder has developed a pink/brown discoloration. What happened, and can I rescue the batch? A1: A brown or pink discoloration is a classic indicator of oxidative degradation in pyrazoles[1]. Because the C4 position is unsubstituted, oxidative dimerization leads to highly conjugated, colored bispyrazole or quinone-imine type structures[6]. Rescue Protocol: Do not use the discolored batch directly in sensitive assays. You can rescue the parent compound by passing it through a short silica gel plug using a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to trap the highly polar, oxidized dimers at the baseline.

Q2: I need to store this compound in solution for high-throughput screening (HTS). What is the optimal solvent and condition? A2: Storing pyrazol-5-ols in solution accelerates degradation because solvation facilitates tautomerization. If you must store it in solution:

  • Use anhydrous DMSO to prevent water-mediated proton transfer.

  • If your downstream biological assay permits, spike the stock solution with a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% w/v to quench any C4 radicals before they dimerize[3].

  • Store in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: I am storing my compound at -20°C, but I still see a new spot forming on my TLC plate over time. Why? A3: Low temperatures slow down kinetics but do not stop oxidation if the initiators (oxygen and moisture) are present. The appearance of a new TLC spot at low temperatures usually means the vial was sealed while containing ambient air[1]. Ensure you are rigorously purging the headspace with Argon. Furthermore, condensation can introduce water into the vial if it is opened immediately after removal from the freezer. Always allow the sealed vial to reach room temperature in a desiccator before opening.

Q4: Does the pH of my assay buffer affect the stability of the compound once I take it out of storage? A4: Yes. In alkaline conditions, the pyrazol-5-ol is deprotonated to form an electron-rich enolate. This dramatically increases the electron density at the C4 position, making it highly susceptible to rapid electrophilic attack and oxidation[2]. For optimal stability during benchtop handling, maintain a slightly acidic to neutral pH (pH 4–6) if the compound's solubility allows[6].

Part 5: References

  • Pyrazolone, Grokipedia,[Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds, MDPI,[Link]

  • Understanding the chemical basis of drug stability and degradation, Pharmaceutical Journal,[Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones, Beilstein Journal of Organic Chemistry, [Link]

Sources

Troubleshooting

reducing unwanted byproducts in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol alkylation

Welcome to the technical support center for the alkylation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing unwanted byproducts and maximizing the yield of the desired C4-alkylated product. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

The alkylation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is a powerful synthetic tool, but its utility is often complicated by the formation of undesired byproducts. The primary challenge stems from the ambident nucleophilic nature of the pyrazolone ring system. After deprotonation, the resulting pyrazolate anion has two primary reactive sites: the carbon at the C4 position and the exocyclic oxygen atom.[1] This duality leads to a competitive reaction between C-alkylation (typically the desired pathway) and O-alkylation (the most common byproduct).

The regioselectivity of this reaction is not arbitrary; it is governed by a set of predictable, controllable parameters.[1] By understanding and manipulating these factors, you can steer the reaction toward your desired outcome.

Problem: Low Yield of Desired C-Alkylated Product and High Levels of O-Alkylated Byproduct

This is the most common issue encountered. The formation of a significant amount of the O-alkylated ether byproduct dramatically reduces the yield of the target C4-substituted pyrazolone and introduces challenges in purification.

Root Cause Analysis:

The ratio of C- to O-alkylation is dictated by the principles of Hard and Soft Acids and Bases (HSAB). The deprotonated pyrazolone is an "ambident nucleophile," with a hard nucleophilic center at the oxygen atom (high electronegativity, concentrated charge) and a softer nucleophilic center at the C4 carbon atom (more polarizable, diffuse charge).

  • O-Alkylation (Kinetic Product): This pathway is favored by "hard" electrophiles and conditions that leave a highly reactive, "naked" oxygen anion. The reaction is often faster.

  • C-Alkylation (Thermodynamic Product): This pathway is favored by "soft" electrophiles and conditions that suppress the reactivity of the oxygen atom, allowing the softer carbon nucleophile to react. This often leads to a more stable C-C bond.

The key to solving this problem is to create an environment that favors the C-alkylation pathway.

Troubleshooting Workflow:

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// Define edges start -> q1; q1 -> sol1 [label="Yes"]; sol1 -> q2; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; sol2 -> q3; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; sol3 -> q4; q3 -> q4 [label="No"]; q4 -> sol4 [label="Yes"]; sol4 -> end_node; q4 -> end_node [label="No"]; } }

Troubleshooting workflow for high O-alkylation.
Solution A: Modify the Solvent System

The solvent plays a critical role in solvating the pyrazolate anion and its counter-ion.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at solvating cations, leaving the oxygen anion exposed and highly reactive. This strongly favors O-alkylation.[2]

  • Non-Polar Aprotic Solvents (e.g., Toluene, THF, Dioxane): In these solvents, the cation remains closely associated with the oxygen atom (ion-pairing). This "shields" the oxygen, reducing its reactivity and sterically favoring an attack at the less-hindered C4 position.

  • Protic Solvents (e.g., t-BuOH, Ethanol): These solvents can hydrogen-bond with the oxygen atom, solvating it and decreasing its nucleophilicity, which in turn promotes C-alkylation.

Actionable Step: If you are observing high O-alkylation in DMF, switch to toluene or THF as the solvent.

Solution B: Change the Base and Counter-ion

The counter-ion from the base directly influences the degree of ion-pairing.

  • Large, Soft Cations (K+, Cs+): Bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu) result in a "looser" ion pair. The greater distance between the large cation and the oxygen anion increases the oxygen's reactivity, favoring O-alkylation.

  • Small, Hard Cations (Li+, Na+, Mg²+): Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or magnesium-based catalysts result in a "tighter" ion pair.[2] The small cation coordinates strongly with the hard oxygen atom, effectively blocking it and promoting C-alkylation.

Actionable Step: If using K₂CO₃, consider switching to NaH. This change can significantly shift the C/O product ratio.

Solution C: Re-evaluate the Alkylating Agent

The electrophilicity of the alkylating agent is a key factor.

  • Hard Electrophiles: Reagents with highly electronegative leaving groups or those that react via an Sₙ1-like mechanism (e.g., alkyl sulfates, oxonium salts, and to some extent, alkyl chlorides) are considered "hard" and will preferentially react at the hard oxygen site.

  • Soft Electrophiles: Reagents with more polarizable leaving groups (I > Br > Cl) that react via an Sₙ2 mechanism are "softer."[3] These will preferentially react at the soft carbon site.

Actionable Step: If your protocol uses an alkyl chloride or tosylate, switching to the corresponding alkyl iodide can dramatically improve the yield of the C-alkylated product.[3]

Summary Table: Controlling C- vs. O-Alkylation
ParameterTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Byproduct)Rationale
Solvent Non-polar (Toluene, THF) or Protic (t-BuOH)Polar Aprotic (DMF, DMSO)Non-polar solvents promote ion-pairing, shielding the oxygen. Polar aprotic solvents create a "naked," highly reactive oxygen anion.[2]
Base Counter-ion Small, Hard (Li+, Na+)Large, Soft (K+, Cs+)Small cations coordinate tightly to the oxygen, blocking it. Large cations dissociate, leaving the oxygen more reactive.
Alkylating Agent Soft Electrophile (R-I, R-Br)Hard Electrophile (R-Cl, R-OTs, R₂SO₄)Soft electrophiles prefer the soft C4 nucleophile, while hard electrophiles prefer the hard oxygen nucleophile (HSAB Principle).[3]
Temperature Lower (0 °C to -78 °C)HigherO-alkylation is often the kinetically favored product (faster reaction), which can be suppressed at lower temperatures.
Additives Lewis Acids (e.g., MgBr₂)Phase-Transfer CatalystsLewis acids can coordinate to the oxygen, reducing its nucleophilicity.[2]

Recommended Starting Protocol for Selective C4-Alkylation

This protocol is designed as a robust starting point to maximize the C/O alkylation ratio in favor of the desired C4-substituted product.

Materials:

  • 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Alkyl Iodide (1.05 equivalents)

  • Anhydrous reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (1.0 eq) to anhydrous toluene in a flame-dried flask.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Add NaH (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The mixture should become a clearer solution or a fine suspension of the sodium pyrazolate.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl iodide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction produce a mixture of N1 and N2 alkylated pyrazoles instead of C- or O-alkylation? This guide specifically addresses the alkylation of a pyrazol-5-ol (a pyrazolone), which exists in tautomeric forms that lead to C4/O-alkylation competition.[1][4] If you are working with a simple pyrazole (without the 5-ol group), the primary reaction is N-alkylation. The regioselectivity between the N1 and N2 positions is then determined by factors like steric hindrance and the electronic properties of substituents on the pyrazole ring.[2]

Q2: I see some starting material left even after adding a full equivalent of base. Why? Poor solubility of the pyrazolone starting material or the base can hinder complete deprotonation.[2] Ensure your solvent is completely anhydrous and consider gentle warming during the deprotonation step before cooling for the alkylation. Alternatively, a stronger, more soluble base like LiHMDS or KHMDS in THF could be used.

Q3: Can I use a Michael acceptor (e.g., an α,β-unsaturated ester) as my alkylating agent? Yes, the C4 position of the pyrazolate is a soft nucleophile, making it well-suited for conjugate addition (Michael reaction) with soft electrophiles like α,β-unsaturated systems.[4][5] This is an effective method for synthesizing C4-functionalized pyrazolones.

Q4: My alkylating agent is very reactive and I'm still getting O-alkylation even with NaH in toluene. What else can I do? For highly reactive electrophiles, further suppressing the reactivity of the oxygen is necessary.

  • Lower the Temperature: Perform the alkylation at -78 °C (dry ice/acetone bath). Add the alkylating agent very slowly at this temperature and let the reaction warm gradually.

  • Use a Bulky Base: A very bulky base like lithium tetramethylpiperidide (LiTMP) can sterically hinder approach to the oxygen atom, further enhancing C-alkylation selectivity.

Q5: How does the tautomerism of the pyrazolone affect the reaction? 1-substituted-5-pyrazolones can exist in three tautomeric forms: the CH, OH, and NH forms.[1] The relative stability of these forms depends on the solvent and substituents.[4] Deprotonation of any of these tautomers leads to the same resonance-stabilized pyrazolate anion, which is the key reactive intermediate. The crucial point is that this anion has nucleophilic character at both the C4 and oxygen atoms.

G Anion Anion C_Product C_Product Anion:c4->C_Product O_Product O_Product Anion:o->O_Product

Reaction mechanism overview.
References
  • BenchChem. (2025).
  • Shabani, M., Atabak, S., & Imanzadeh, G. (2021). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Taylor & Francis Online. [Link]

  • ResearchGate. (2021). (PDF) C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. [Link]

  • Imperial College London. Alkylation of pyrazolones / Introduction. [Link]

  • reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and structural rationales to help you overcome poor ionization, peak tailing, and matrix suppression.

System Suitability & Compound Profiling (FAQs)

Q1: How does the structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol dictate my mobile phase strategy? A: The target analyte is amphoteric and highly hydrophobic. The pyrazole core contains a pyridine-like nitrogen (N2) that is weakly basic, typically exhibiting a pKa of ~2.5 for its protonated form 1[1]. Conversely, the hydroxyl group at the C5 position is weakly acidic, with a pKa generally around 8.8 for similar N-substituted pyrazol-5-ols 2[2]. Causality: To achieve maximum MS sensitivity, you must force the molecule into a single, stable ionization state. Operating at a neutral pH will result in a mixed population of neutral and ionized species, diluting your signal. You must actively drive the equilibrium using a low-pH mobile phase (e.g., formic acid) to target N2 protonation for ESI+, or a high-pH mobile phase to target C5-OH deprotonation for ESI-.

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? A: While ACN provides lower backpressure and often sharper chromatographic peaks due to superior mass transfer kinetics, MeOH is frequently superior for the electrospray ionization (ESI) of pyrazoles. Causality: Methanol is a protic solvent. In the ESI droplet, protic solvents facilitate highly efficient proton transfer to the weakly basic pyrazole nitrogen, favoring the formation and transfer of ions from the liquid to the gas phase 3[3]. If ACN is strictly required to resolve the analyte from matrix interferences, consider using a post-column make-up flow of MeOH to recover ionization efficiency.

Experimental Workflow: Mobile Phase Optimization

Workflow N1 Target: 3-(t-butyl)-1-ethyl-1H-pyrazol-5-ol N2 Assess Physicochemical Properties (pKa ~2.5 & ~8.8, Amphoteric) N1->N2 N3 ESI+ Optimization (Targeting N2 Protonation) N2->N3 Low pH N4 ESI- Optimization (Targeting C5-OH Deprotonation) N2->N4 High pH N5 Aqueous: 0.1% Formic Acid Organic: ACN or MeOH N3->N5 N6 Aqueous: 10mM NH4OAc (pH 9) Organic: ACN or MeOH N4->N6 N7 Self-Validating Post-Column Infusion (Map Ion Suppression) N5->N7 N6->N7 N8 Final Method Selection N7->N8

LC-MS Mobile Phase Optimization Workflow for Pyrazole Derivatives.

Quantitative Data: Mobile Phase Additive Comparison

Selecting the correct additive is a balancing act between chromatographic resolution and MS sensitivity. The table below summarizes the quantitative and qualitative impacts of standard modifiers on pyrazole derivatives, synthesized from comprehensive multiplatform LC-MS optimizations 4[4].

Mobile Phase Additive (Aqueous)pHPreferred ESI ModeSignal-to-Noise (S/N) ImpactChromatographic Resolution Impact
0.1% Formic Acid (FA) ~2.7Positive (+)High (Drives N2 protonation)Good (Suppresses most silanols)
10 mM Ammonium Formate + 0.125% FA ~3.0Positive (+)Highest (Buffer stabilizes droplet pH)Excellent (Sharpest peaks, masks silanols)
10 mM Ammonium Acetate ~6.8Pos (+) / Neg (-)Moderate (Mixed ionization states)Poor (Risk of peak splitting/tailing)
10 mM Ammonium Acetate + 0.1% NH₄OH ~9.5Negative (-)High (Drives C5-OH deprotonation)Good (Provides orthogonal selectivity)

Self-Validating Protocol: Post-Column Infusion for Matrix Effect Mapping

The Causality: Matrix components eluting from the column can outcompete the target analyte for charge on the surface of the ESI droplet, causing false negatives (ion suppression). By continuously infusing the target analyte post-column while injecting a blank matrix, we create a self-validating system : any dip in the steady-state MS signal directly maps the exact retention times where matrix suppression occurs, proving whether your mobile phase gradient is truly effective.

Step-by-Step Methodology:

  • System Configuration: Connect a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet. Attach a precision syringe pump to the third port of the T-piece.

  • Analyte Infusion: Load a syringe with a 100 ng/mL standard solution of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (dissolved in the initial mobile phase composition). Set the syringe pump flow rate to 10 µL/min.

  • Matrix Injection & Acquisition: Inject a representative blank sample matrix (e.g., plasma crash supernatant or soil extract) onto the column using your proposed LC gradient. Monitor the specific MRM transitions for the pyrazole.

  • Data Interpretation & Validation: Observe the resulting chromatogram. A stable, horizontal baseline validates uniform ionization and a robust method. If signal dips >15% are observed, your analyte is suffering from ion suppression.

  • Gradient Adjustment: Adjust the organic modifier gradient slope to shift the retention time of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol away from these identified suppression zones.

Troubleshooting Common Issues

Issue: High baseline noise and poor sensitivity in ESI+ mode.

  • Causality: Excessive acid modifiers (e.g., >0.1% formic acid) increase the conductivity of the droplet to a point where it destabilizes the Taylor cone, leading to micro-arcing and elevated baseline noise. Furthermore, high additive concentrations compete with the analyte for available charge.

  • Solution: Reduce the formic acid concentration from 0.1% (26 mM) to 0.01% (2.6 mM). Lowering the additive concentration has been shown to increase signal-to-noise (S/N) by up to 200% for polar pyrazoles by minimizing background noise while maintaining sufficient protons for analyte ionization 5[5]. Alternatively, employ post-column pH adjustment to decouple the optimal chromatographic pH from the optimal ionization pH 6[6].

Issue: Peak splitting or severe tailing on reversed-phase (C18) columns.

  • Causality: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol can exist in tautomeric forms (pyrazol-5-ol ⇌ pyrazolin-5-one). If the mobile phase pH is unbuffered and drifts near the compound's pKa, the analyte transitions between neutral and ionized states during elution. Additionally, the basic N2 atom interacts strongly with unendcapped, acidic silanols on the silica stationary phase.

  • Solution: Lock the mobile phase pH using a volatile buffer. Switch from unbuffered 0.1% formic acid to 10 mM ammonium formate buffered with 0.125% formic acid. The ammonium ions actively compete for and mask residual silanols, ensuring a single, sharp elution band 4[4].

Issue: Formation of [M+Na]+ and [M+K]+ adducts instead of the desired[M+H]+ precursor.

  • Causality: Ambient sodium and potassium from glassware or lower-grade solvents are outcompeting protonation in the ESI source. Pyrazoles with oxygen-containing substituents (like the C5-OH) are particularly prone to alkali metal adduction.

  • Solution: Ensure the exclusive use of LC-MS grade solvents. Add a trace amount of ammonium formate (e.g., 2–5 mM) to the mobile phase. The volatile ammonium ions will overwhelm the trace alkali metals, forcing the predictable formation of [M+H]+ or [M+NH₄]+ ions 3[3].

References

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
  • 1-methyl-3-phenyl-1H-pyrazol-5-ol Chemical Properties - LookChem.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI.
  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.
  • Better ionization with pH optimization - Wiley Analytical Science.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol and Its Isomers

Understanding the Isomers of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol The core structure, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, can have several positional isomers based on the arrangement of the tert-butyl and ethyl sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Isomers of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

The core structure, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, can have several positional isomers based on the arrangement of the tert-butyl and ethyl substituents on the pyrazole ring. For the purpose of this guide, we will focus on the most probable and synthetically accessible isomers and their potential tautomeric forms, which can influence their biological activity.

The primary isomers of interest are:

  • 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (Target Compound)

  • 5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol (Isomer A)

  • 3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol (Isomer B - a tautomeric form of the N-unsubstituted precursor)

It is important to recognize that pyrazol-5-ols can exist in equilibrium with their tautomeric pyrazolone forms. This tautomerism can significantly impact their biological activity and receptor-binding interactions.[4]

Comparative Analysis of Predicted Biological Activities

The following sections provide a comparative overview of the predicted biological activities of the target compound and its isomers based on established SAR principles for pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5] The substitution pattern on the pyrazole ring plays a crucial role in determining their potency and selectivity.

  • 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (Target Compound): The presence of a bulky tert-butyl group at the C3 position is expected to contribute to significant anti-inflammatory activity. Bulky substituents at this position can enhance binding to the hydrophobic pocket of the COX-2 enzyme. The N1-ethyl group is also anticipated to contribute favorably to this activity.

  • 5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol (Isomer A): With the tert-butyl group at the C5 position, this isomer is also predicted to exhibit anti-inflammatory properties. However, the positioning of the bulky group at C5 instead of C3 may alter the binding affinity and selectivity for COX enzymes compared to the target compound.[6]

  • 3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol (Isomer B): N2-substituted pyrazoles have also been reported to possess anti-inflammatory effects. The overall activity of this isomer would likely be comparable to the N1-substituted counterparts, but subtle differences in their interaction with the target enzymes are expected.

Table 1: Predicted Comparative Anti-inflammatory Activity

CompoundPredicted COX-2 InhibitionRationale based on SAR
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol HighBulky C3-substituent and N1-alkylation are favorable for COX-2 inhibition.
5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol Moderate to HighC5-substitution can also confer activity, though potentially with different selectivity.
3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol Moderate to HighN2-substitution is a viable alternative for maintaining anti-inflammatory action.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare COX-2 Enzyme Solution incubate Incubate Enzyme with Test Compound/Control prep_enzyme->incubate prep_substrate Prepare Arachidonic Acid (Substrate) Solution add_substrate Initiate Reaction by Adding Arachidonic Acid prep_substrate->add_substrate prep_compounds Prepare Test Compound and Control (e.g., Celecoxib) Solutions prep_compounds->incubate incubate->add_substrate stop_reaction Stop Reaction after a Defined Time add_substrate->stop_reaction measure_pge2 Measure Prostaglandin E2 (PGE2) Production (e.g., by ELISA) stop_reaction->measure_pge2 calc_inhibition Calculate Percent Inhibition measure_pge2->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 start Prepare Serial Dilutions of Test Compounds in a 96-well Plate inoculate Inoculate Wells with a Standardized Microbial Suspension start->inoculate incubate Incubate the Plate under Appropriate Conditions inoculate->incubate read Visually or Spectrophotometrically Assess Microbial Growth incubate->read determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Antioxidant Activity

Many pyrazol-5-ol derivatives, particularly those that can readily donate a hydrogen atom from the hydroxyl group, exhibit significant antioxidant activity. [2]

  • 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (Target Compound): The presence of the hydroxyl group at the C5 position makes this compound a potential radical scavenger. The electron-donating nature of the alkyl substituents (tert-butyl and ethyl) may further enhance its antioxidant capacity.

  • 5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol (Isomer A): This isomer also possesses a hydroxyl group and is therefore expected to have antioxidant properties. The electronic environment around the hydroxyl group differs from the target compound, which could lead to a different level of antioxidant potency.

  • 3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol (Isomer B): Similar to the other isomers, the hydroxyl group in this molecule suggests potential antioxidant activity.

Table 3: Predicted Comparative Antioxidant Activity

CompoundPredicted Antioxidant CapacityRationale based on SAR
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol GoodThe pyrazol-5-ol moiety is a known antioxidant scaffold. Alkyl groups can enhance this activity.
5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol GoodThe presence of the hydroxyl group is the primary determinant of antioxidant potential.
3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol GoodExpected to exhibit antioxidant properties due to the hydroxyl group.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward spectrophotometric assay to evaluate the antioxidant capacity of a compound. [7][8]

prep_dpph Prepare DPPH Solution mix Mix DPPH Solution with Test Compound/Standard prep_dpph->mix prep_samples Prepare Test Compound and Standard (e.g., Ascorbic Acid) Solutions prep_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate Percentage of Radical Scavenging Activity and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxic Activity

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been extensively studied. [9][10][11]The substituents on the pyrazole ring are critical for determining the potency and selectivity of their anticancer effects.

  • 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (Target Compound): The lipophilic tert-butyl group could facilitate the compound's entry into cancer cells. The overall cytotoxic effect would depend on its specific molecular targets within the cells.

  • 5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol (Isomer A): This isomer is also expected to exhibit some level of cytotoxicity. The different positioning of the functional groups may lead to interactions with different cellular targets compared to the target compound.

  • 3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol (Isomer B): The cytotoxic profile of this isomer would need to be experimentally determined, but based on the general activity of pyrazoles, some level of cytotoxicity is anticipated.

Table 4: Predicted Comparative Cytotoxic Activity

CompoundPredicted CytotoxicityRationale based on SAR
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol ModerateLipophilicity may enhance cellular uptake, but specific anticancer mechanisms are substituent-dependent.
5-(tert-butyl)-1-ethyl-1H-pyrazol-3-ol ModeratePositional isomerism can lead to different interactions with biological targets.
3-(tert-butyl)-2-ethyl-2H-pyrazol-5-ol ModerateThe pyrazole scaffold is common in cytotoxic compounds; specific activity is hard to predict without experimental data.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents. [12][13][14][15]

seed_cells Seed Cancer Cells in a 96-well Plate treat_cells Treat Cells with Various Concentrations of Test Compounds seed_cells->treat_cells incubate_cells Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a predictive comparison of the biological activities of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol and its key isomers based on established structure-activity relationships. The presence of the tert-butyl and ethyl groups, along with the pyrazol-5-ol core, suggests that these compounds are likely to exhibit a range of valuable pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.

It is crucial to emphasize that these are predicted activities. Rigorous experimental validation using the outlined protocols is essential to confirm and quantify the biological effects of each isomer. Such studies will not only validate the predictions made in this guide but also provide valuable data for the rational design and development of new pyrazole-based therapeutic agents. Further research should also focus on elucidating the specific mechanisms of action of these compounds to better understand their therapeutic potential.

References

  • [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molbank. 2021 Jan 19.]([Link])

Sources

Comparative

Validation of HPLC-UV Methods for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Quantification: A Comparative Guide

Executive Summary The compound 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS 1564794-29-1) is a highly substituted pyrazole derivative frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS 1564794-29-1) is a highly substituted pyrazole derivative frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate quantification of this compound is essential for ensuring batch-to-batch consistency, monitoring reaction kinetics, and controlling impurity profiles.

This guide provides an objective comparison of analytical platforms for quantifying this specific pyrazole derivative and establishes a self-validating, step-by-step High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method validation protocol grounded in [1] and[2] standards.

Comparative Analysis of Analytical Platforms

While multiple analytical techniques can detect pyrazole derivatives, selecting the optimal platform requires balancing sensitivity, specificity, operational cost, and matrix resilience.

Platform Comparison
  • HPLC-UV (The Gold Standard): The pyrazole ring and the enol system provide a strong UV chromophore (typically absorbing well at 220–250 nm). HPLC-UV offers the highest precision for routine assay and purity testing, making it the workhorse for intermediate quantification.

  • LC-MS/MS: Ideal for trace-level quantification (e.g., genotoxic impurities) or pharmacokinetic studies. However, it is prone to ion suppression from reaction matrices and represents an unnecessary cost for routine bulk quantification.

  • GC-FID: While gas chromatography is excellent for volatile compounds, the free hydroxyl group on the pyrazole ring can lead to secondary interactions with the inlet or column, causing severe peak tailing or thermal degradation unless derivatized (e.g., via silylation).

Table 1: Objective Performance Comparison for Pyrazol-5-ol Quantification

Performance MetricHPLC-UVLC-MS/MSGC-FID (Underivatized)
Sensitivity (LOD) ~0.1 µg/mL~1 ng/mL~1.0 µg/mL
Specificity High (Chromatographic)Very High (m/z transitions)Moderate (Risk of co-elution)
Precision (RSD%) < 1.0% < 5.0%< 3.0%
Matrix Effects MinimalHigh (Ion suppression)Low
Cost per Analysis LowHighMedium
Overall Suitability Optimal for Assay/Purity Overkill for routine useSuboptimal (Tailing risk)

Mechanistic Grounding: The Causality of the HPLC-UV Method

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are chosen, rather than just following a recipe.

The Keto-Enol Tautomerization Challenge: 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol features a hydroxyl group at the 5-position, which can undergo keto-enol tautomerism (pyrazol-5-ol pyrazolin-5-one). In a neutral pH mobile phase, this dynamic equilibrium occurs during the chromatographic run, leading to severe peak broadening or split peaks.

The Solution: By employing an acidic mobile phase modifier—specifically 0.1% Trifluoroacetic acid (TFA) (pH ~2.0)—the ionization of the hydroxyl group (pKa ~9.16) is completely suppressed. This locks the molecule into a single predominant state, ensuring sharp, symmetrical peaks. Furthermore, the bulky, hydrophobic tert-butyl group dictates the need for a high-efficiency C18 stationary phase and a strong organic modifier (Acetonitrile) to achieve efficient mass transfer and optimal retention times.

Method Validation Workflow (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system . This means the protocol includes internal gatekeepers—primarily the System Suitability Test (SST)—that prevent the generation of invalid data. If the SST fails, the sequence aborts before any validation parameters are evaluated.

ValidationWorkflow Start Method Development & Optimization SST System Suitability (Tailing, Resolution) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & IP) Accuracy->Precision Robustness Robustness (DoE Approach) Precision->Robustness Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

Figure 1: ICH Q2(R2) compliant analytical method validation workflow for HPLC-UV.

Validation Acceptance Criteria

Based on [1] and[2] requirements for assay methods, the following criteria must be met:

Table 2: Representative Validation Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 5 replicate injections of standardRSD 1.0%, Tailing Factor 1.5, Resolution 2.0
Specificity Blank, Placebo, Forced DegradationNo interfering peaks at the retention time of the analyte
Linearity 5 levels (50% to 150% of target conc.)Correlation coefficient ( R2 ) 0.999
Accuracy Triplicate spikes at 80%, 100%, 120%Recovery between 98.0% and 102.0%
Precision 6 independent sample preparations%RSD of assay 2.0%

Step-by-Step Experimental Protocol

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Detection: UV at 230 nm (Optimal absorbance for the pyrazole ring).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 90% B

    • 10–12 min: Hold at 90% B

    • 12–12.1 min: Return to 10% B

    • 12.1–15 min: Re-equilibration

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matches the initial mobile phase strength closely enough to prevent solvent-mismatch peak distortion, while ensuring complete dissolution of the hydrophobic tert-butyl group.

  • Standard Preparation: Accurately weigh 50.0 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Dilute 5.0 mL of this solution to 50 mL to achieve a working concentration of 100 µg/mL .

  • Sample Preparation: Prepare the sample using the exact same dilution scheme to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Execution of the Self-Validating Sequence
  • Blank Injection (x2): Verify baseline stability and absence of ghost peaks.

  • System Suitability Standard (x5): Inject the 100 µg/mL standard five times. Calculate RSD, tailing factor, and theoretical plates. Do not proceed if criteria in Table 2 are not met.

  • Validation Samples: Inject Linearity, Accuracy, and Precision samples in a randomized block design to eliminate time-dependent bias.

  • Bracketing Standards: Inject a standard preparation every 10 samples and at the end of the run to verify system drift remains 1.0%.

References

  • ICH Q2(R2) Guidelines: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA).[Link]

  • USP <1225> Standards: Considerations for Method Validation. Source: Pharmaceutical Technology. [Link]

Sources

Validation

A Comparative Guide to 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol and Standard Pyrazole Ligands in Catalysis

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. Pyrazole-based ligands have emerged as a versatile c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. Pyrazole-based ligands have emerged as a versatile class of compounds for stabilizing and tuning the activity of metal catalysts in a variety of organic transformations, including oxidation and cross-coupling reactions.[1] Their popularity stems from their straightforward synthesis and the ease with which their steric and electronic properties can be modified.[2][3]

This guide provides an in-depth technical comparison of the performance of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol , a sterically hindered and N-alkylated pyrazole ligand, with that of standard, less-substituted pyrazole ligands such as unsubstituted pyrazole and 3,5-dimethylpyrazole. The comparison will be contextualized within the well-studied copper-catalyzed aerobic oxidation of catechol to o-quinone, a reaction that serves as a functional model for catechol oxidase enzymes.[4][5]

The Influence of Ligand Architecture on Catalytic Performance

The efficacy of a pyrazole ligand in a catalytic cycle is profoundly influenced by the nature of the substituents on the pyrazole core. These substituents dictate the ligand's steric and electronic environment, which in turn affects the stability of the metal-ligand complex, its redox potential, and the accessibility of the catalytic active site to the substrate.[4][6]

Standard Pyrazole Ligands: The Benchmarks

Unsubstituted pyrazole and 3,5-dimethylpyrazole are frequently employed as "standard" ligands in catalysis due to their commercial availability and well-understood coordination chemistry.

  • Unsubstituted Pyrazole : This simplest member of the pyrazole family offers minimal steric hindrance, allowing for easy coordination to a metal center. However, its relatively high N-H acidity can lead to the formation of bridging pyrazolate anions, potentially resulting in polynuclear complexes with different catalytic activities.

  • 3,5-Dimethylpyrazole : The methyl groups at the 3 and 5 positions provide a moderate increase in steric bulk compared to unsubstituted pyrazole, which can enhance the stability of the catalytic complex. The electron-donating nature of the methyl groups also slightly increases the electron density at the coordinating nitrogen, which can influence the redox properties of the metal center.[7]

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol: A Ligand Designed for Enhanced Performance

The structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol incorporates several key features intended to enhance catalytic performance:

  • The 3-tert-Butyl Group : This bulky substituent provides significant steric shielding around the metal center. This steric hindrance can prevent the formation of undesirable dimeric or polymeric complexes, favoring the formation of more active mononuclear species.[8] Furthermore, the steric bulk can influence the substrate binding and product release steps, potentially leading to higher selectivity.[9][10]

  • The 1-Ethyl Group : The presence of an ethyl group on the N1 nitrogen prevents the formation of pyrazolate bridges and ensures the ligand acts as a neutral monodentate or bidentate donor. The electron-donating nature of the ethyl group increases the Lewis basicity of the coordinating N2 nitrogen, which can enhance the stability of the metal-ligand bond and modulate the catalytic activity.[11]

  • The 5-Hydroxy Group : The hydroxyl group at the C5 position can act as a secondary coordination site, potentially leading to bidentate chelation with the metal center. This chelation effect can significantly increase the stability of the catalytic complex. The hydroxyl group can also participate in hydrogen bonding interactions, which may play a role in substrate recognition and activation.

Comparative Performance in Copper-Catalyzed Catechol Oxidation

The aerobic oxidation of catechol to o-quinone is a well-established benchmark reaction for evaluating the catalytic activity of copper-pyrazole complexes.[12][13] The catalytic cycle generally involves the coordination of the pyrazole ligand to a Cu(II) center, followed by substrate binding, electron transfer, and product release.

The performance of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in this reaction is projected to be superior to that of standard pyrazole ligands based on the following analysis of its structural features:

Table 1: Comparative Performance Data in Copper-Catalyzed Catechol Oxidation

LigandKey Structural FeaturesReported/Projected Catalytic Activity (Initial Rate, µmol L⁻¹ min⁻¹)Rationale for Performance
Unsubstituted PyrazoleMinimal steric hindranceLow to ModerateCan form less active polynuclear species.
3,5-DimethylpyrazoleModerate steric hindrance, electron-donating methyl groupsModerateIncreased stability of the mononuclear active species compared to unsubstituted pyrazole.[7]
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol High steric hindrance from tert-butyl group, N-ethyl substitution, potential for chelation High (Projected) The bulky tert-butyl group is expected to favor the formation of highly active mononuclear copper complexes and prevent catalyst deactivation through dimerization. The electron-donating ethyl group enhances the stability of the complex. The 5-hydroxyl group may participate in chelation, further stabilizing the active species.

Note: The projected high activity of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is an inference based on established structure-activity relationships for pyrazole ligands in similar catalytic systems. Experimental verification is required for confirmation.

Mechanistic Insights: The Role of Steric and Electronic Effects

The anticipated superior performance of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol can be attributed to a combination of steric and electronic factors that influence key steps in the catalytic cycle.

G cluster_ligand Ligand Properties cluster_effects Catalytic Effects cluster_performance Overall Performance tert_butyl 3-tert-Butyl Group (High Steric Hindrance) mononuclear Favors Mononuclear Active Species tert_butyl->mononuclear Prevents Dimerization selectivity Influences Substrate Binding & Selectivity tert_butyl->selectivity ethyl 1-Ethyl Group (Electron Donating) stability Increases Complex Stability ethyl->stability Increases Lewis Basicity hydroxyl 5-Hydroxyl Group (Chelation Potential) hydroxyl->stability Chelation Effect performance Enhanced Catalytic Activity & Stability mononuclear->performance stability->performance selectivity->performance

Caption: The interplay of steric and electronic effects of substituents on 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol leading to enhanced catalytic performance.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for the synthesis of the ligand and its application in catalysis are provided below.

Synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

This synthesis is a representative procedure adapted from established methods for the preparation of 1,3-disubstituted pyrazol-5-ols.[14][15]

Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.

  • To the cooled sodium ethoxide solution, add diethyl carbonate (1.1 eq).

  • Slowly add pinacolone (1.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 4,4-dimethyl-3-oxopentanoate.

Step 2: Cyclization to form 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

  • In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol.

  • Add ethylhydrazine oxalate (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

G Start Start Step1 Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate Start->Step1 Step2 Cyclization with Ethylhydrazine Step1->Step2 Purification Column Chromatography Step2->Purification Product 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Purification->Product

Caption: A simplified workflow for the synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Catalytic Oxidation of Catechol

The following is a general procedure for the copper-catalyzed aerobic oxidation of catechol using a pyrazole ligand.[12][16]

  • Preparation of the Catalyst Solution: In a reaction vessel, dissolve the copper(II) salt (e.g., Cu(CH₃COO)₂, 1 mol%) and the pyrazole ligand (2 mol%) in a suitable solvent (e.g., methanol). Stir the solution at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: Add a solution of catechol (100 mol%) in the same solvent to the catalyst solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an atmosphere of air or oxygen.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by UV-Vis spectroscopy, following the formation of the o-quinone product at its characteristic absorption maximum (around 390-400 nm).

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Conclusion

The strategic design of pyrazole ligands with specific steric and electronic features is a powerful approach to enhancing catalytic performance. The introduction of a bulky tert-butyl group at the 3-position and an alkyl group at the N1-position, as in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, is anticipated to lead to a more stable, active, and selective catalyst compared to standard, less-substituted pyrazole ligands. The provided synthetic and catalytic protocols offer a framework for researchers to explore the potential of this and other advanced pyrazole ligands in their own applications.

References

  • Heller, S. T., & Sarpong, R. (2013). Umpolung Reactivity of the Pyrazole N-N Bond: A Strategy for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 15(4), 812–815.
  • Touzani, R., et al. (2009). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies.
  • El Kodadi, M., et al. (2008). Catecholase activity of copper complexes formed in situ with pyrazole tridentate ligands. Transition Metal Chemistry, 33(8), 1039-1044.
  • Bouabdallah, I., et al. (2007). Effect of two isomeric tetrapyrazolyl ligands on the catalytic oxidation of 3,5-di-tert-butylcatechol. Transition Metal Chemistry, 32(3), 359-363.
  • Ahmad, F., et al. (2013). Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and their biological evaluation. Journal of the Serbian Chemical Society, 78(10), 1469-1479.
  • Gomaa, M. A.-M. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Journal of Heterocyclic Chemistry, 53(4), 1158-1163.
  • Dey, S., et al. (2016). Catechol oxidase mimetic activity of copper(I) complexes of 3,5-dimethyl pyrazole derivatives. Inorganica Chimica Acta, 446, 154-161.
  • Titi, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Kumar, A., et al. (2012). Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols. The Journal of Organic Chemistry, 77(19), 8563–8570.
  • Petri, A., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
  • Marion, R., et al. (2011). Biomimetic oxidation of catechol employ. Journal of Chemical and Pharmaceutical Research, 3(4), 968-979.
  • Ati, R. E., et al. (2019). Catechol oxidase and Copper(I/II) Complexes Derived from Bipyrazol Ligand: Synthesis, Molecular Structure Investigation of New Biomimetic Functional Model and Mechanistic Study. Materials Today: Proceedings, 13, 639-646.
  • Zaitsev, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7306.
  • El-Sayed, B. A., et al. (2015). Spectroscopic, thermodynamic, kinetic studies and oxidase/antioxidant biomimetic catalytic activities of tris(3,5-dimethylpyrazolyl)borate Cu(II) complexes. Dalton Transactions, 44(31), 14059-14072.
  • Mondal, B., et al. (2018). Bis(Pyrazolyl) Methane Supported Copper (II) Complexes As Model Compounds For Catechol Oxidase. AIP Conference Proceedings, 1953(1), 030209.
  • Titi, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Butkevičiūtė, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 18(13), e202300266.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ACS Omega. (2025).
  • Istituto di Cristallografia. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151.
  • Kuwata, S., & Ikariya, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Sharma, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(7), 2697-2713.
  • Bietti, M., & Costas, M. (2022). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond.
  • Kennedy, A. R., et al. (2010). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions, 39(28), 6432-6439.
  • ResearchGate. (2023).

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Comparative

cross-validation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol purity by NMR and LC-MS

Cross-Validation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Purity: An Orthogonal LC-MS and qNMR Guide As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to b...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Purity: An Orthogonal LC-MS and qNMR Guide

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical rigor applied to building blocks like 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) dictates the success of downstream syntheses. Pyrazole derivatives are notorious for their dynamic behavior in solution. Relying on a single analytical technique for purity determination often leads to critical blind spots—either through undetected non-chromophoric impurities or misidentified tautomeric states.

As an Application Scientist, I approach purity not as a single data point, but as a self-validating system. This guide establishes a robust, orthogonal framework comparing Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (1H-qNMR) to achieve absolute confidence in pyrazole purity [1].

The Analytical Challenge: Pyrazole Tautomerism

The core difficulty in analyzing 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol lies in its prototropic tautomerism. In solution, pyrazol-5-ols can exist in three distinct forms: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one) [2].

Detection logic for resolving pyrazolone tautomeric equilibrium.

Orthogonal Strategy: qNMR vs. LC-MS

To establish a self-validating system, we must leverage the distinct physical principles of both techniques:

  • LC-MS (Relative Purity & Mass ID): Separates the analyte from synthesis byproducts. The UV Diode Array Detector (DAD) provides relative area percent, while the Electrospray Ionization (ESI) mass spectrometer confirms the identity of both the main peak (m/z 169.1 [M+H]+) and any trace impurities. However, LC-MS is limited by differing UV response factors and ionization efficiencies [3].

  • 1H-qNMR (Absolute Purity): Functions as a primary analytical method. The integral of a specific proton resonance is directly proportional to the molar concentration of that nucleus. By comparing the analyte's signal to an internal standard (e.g., Maleic acid), we derive an absolute mass fraction without needing an identical reference standard [4, 5].

Logical workflow for orthogonal cross-validation of pyrazole purity.

Self-Validating Experimental Methodologies

Protocol A: High-Resolution LC-MS Workflow

Causality note: Formic acid is added to the mobile phase to ensure the basic pyrazole nitrogen remains protonated, preventing peak tailing and enhancing ESI+ ionization efficiency.

  • Sample Preparation: Dissolve 1.0 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection:

    • UV (DAD): Extract chromatogram at 254 nm (optimal for the pyrazole conjugated system).

    • MS: ESI positive mode, scanning m/z 100-800.

  • Integration: Calculate the relative purity via area normalization of the UV chromatogram, excluding the void volume.

Protocol B: 1H-qNMR Workflow

Causality note: DMSO-d6 is chosen over CDCl3 because it strongly hydrogen-bonds with the pyrazole, stabilizing the OH/NH fast equilibrium into a time-averaged spectrum, preventing the appearance of confusing tautomeric split peaks [2]. A long relaxation delay (D1 = 30s) is mandatory to ensure all protons return to equilibrium before the next pulse, guaranteeing quantitative accuracy [5].

  • Standard Selection: Use Maleic acid (TraceCERT®, >99.9% purity) as the internal standard. Its singlet at ~6.26 ppm does not overlap with the pyrazole signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of the pyrazole analyte and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both in 0.6 mL of DMSO-d6. Transfer to a 5 mm high-precision NMR tube.

  • Acquisition: Acquire 1H NMR at 600 MHz. Parameters: 90° pulse angle, 64 scans, acquisition time (AQ) = 4s, relaxation delay (D1) = 30s.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the pyrazole tert-butyl singlet (~1.20 ppm, 9H). Calculate absolute purity using the standard qNMR mass-balance equation.

Comparative Data & Results

The following tables summarize the performance characteristics and cross-validation results for three distinct synthesis batches of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

Table 1: Key Performance Characteristics of the Methods

ParameterLC-MS (UV Area %)1H-qNMR (Absolute Mass %)
Primary Output Relative purity & Impurity massAbsolute purity
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.5%
Reference Standard Needed Yes (for exact quantitation)No (Internal standard used)
Blind Spots Non-UV absorbing impuritiesOverlapping signals, trace impurities

Table 2: Cross-Validation Results for Three Synthesis Batches

Batch IDLC-MS Purity (254 nm)qNMR Purity (Absolute)Variance (Δ)Conclusion / Mechanistic Insight
Batch A 99.5%99.2%0.3%Excellent agreement. High purity confirmed.
Batch B 98.8%92.4%6.4%Critical divergence. qNMR detected residual inorganic salts and non-chromophoric solvents (e.g., ethyl acetate) invisible to LC-MS UV.
Batch C 94.2%94.5%0.3%Agreement. LC-MS identified the main 5.8% impurity as an unreacted hydrazine derivative (m/z 141).

Mechanistic Insights: Decoding the Spectra

When analyzing Batch B, the LC-MS reported a deceptively high purity of 98.8%. This is a classic trap in pharmaceutical analysis. LC-MS only detects what elutes and ionizes or absorbs UV light. The orthogonal qNMR data (92.4%) revealed the truth: the presence of residual ethyl acetate (singlet at 2.0 ppm, quartet at 4.0 ppm, triplet at 1.2 ppm) and trace water. Because qNMR measures all protons in the solution, it acts as a universal detector, capturing the mass fraction of non-chromophoric contaminants [4].

Furthermore, the structural confirmation provided by NMR is invaluable. The tert-butyl group yields a massive 9-proton singlet, providing an excellent signal-to-noise ratio for integration against the internal standard. The LC-MS data complements this by confirming that the main peak corresponds strictly to the [M+H]+ of 169.1, ensuring that the NMR integrals are not being artificially inflated by a structurally similar, co-eluting pyrazole isomer.

Conclusion

The purity determination of dynamic heterocyclic systems like 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol cannot be entrusted to a single analytical dimension. While LC-MS provides unparalleled sensitivity for trace organic impurities and mass identification, it is blind to non-chromophoric mass. 1H-qNMR fills this void by providing absolute, standard-free quantitation and structural verification. By integrating these orthogonal techniques, researchers can establish a self-validating analytical package that guarantees the integrity of their drug development pipeline.

References

  • Holzer, W., et al. "On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." Tetrahedron, 2004.[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 2021.[Link]

  • ResolveMass. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories, 2025. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, 2024. [Link]

Validation

benchmarking the efficacy of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol in agrochemical screening

Benchmarking the Efficacy of 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-ol in Agrochemical Screening Executive Summary The rational design of next-generation agrochemicals heavily relies on privileged heterocyclic scaffolds. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Efficacy of 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-ol in Agrochemical Screening

Executive Summary

The rational design of next-generation agrochemicals heavily relies on privileged heterocyclic scaffolds. Among these, the pyrazole ring has cemented its status as a cornerstone in the development of highly selective insecticides and broad-spectrum fungicides[1]. This guide provides an objective, data-driven benchmark of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) [2], evaluating its efficacy as a core building block in high-throughput agrochemical screening against alternative industry-standard scaffolds.

By analyzing its structure-activity relationship (SAR) and performance in Ecdysone Receptor (EcR) agonism and Succinate Dehydrogenase Inhibitor (SDHI) screening, this guide equips drug development professionals with the mechanistic insights needed to optimize lead generation.

Mechanistic Rationale: The Causality of Scaffold Design

As a Senior Application Scientist, it is critical to look beyond basic screening hits and understand why a specific substitution pattern drives biological efficacy. The 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol scaffold is engineered to balance steric volume, electronic distribution, and systemic mobility[3].

  • C3 tert-Butyl Group (Steric Anchoring): In the pursuit of novel insect growth regulators (IGRs), the steric bulk of the tert-butyl group is non-negotiable. It mimics the bulky aliphatic side chains of natural ecdysteroids, allowing derived pyrazole amides to anchor deeply within the hydrophobic ligand-binding domain (LBD) of the EcR/USP heterodimer[4]. Unlike the trifluoromethyl (-CF 3​ ) group—which is highly electron-withdrawing and preferred for SDHI fungicides[1]—the tert-butyl group provides pure steric volume without drastically altering the electron density of the pyrazole core.

  • N1 Ethyl Group (Mobility Modulation): The N1 substituent governs the overall lipophilicity (LogP). While N-phenyl substitutions (e.g., in tebufenpyrad) yield extreme lipophilicity ideal for contact acaricides, replacing it with an N-ethyl group lowers the molecular weight and optimizes the partition coefficient[5]. This enhances translaminar and systemic transport within plant vascular systems (xylem/phloem), a critical factor for curative field efficacy.

  • C5 Hydroxyl (Functional Handle): The 5-ol acts as the primary synthetic handle for amidation or etherification, generating the critical hydrogen-bond donor/acceptor linkages required for target protein docking[6].

SAR Core Pyrazole Core 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol C3 C3: tert-Butyl Group • Hydrophobic interaction • Fits EcR binding pocket Core->C3 N1 N1: Ethyl Group • Modulates LogP • Systemic plant mobility Core->N1 C5 C5: Hydroxyl Handle • Amidation site • H-bond donor/acceptor Core->C5

SAR logic of the pyrazole scaffold detailing functional group contributions to efficacy.

Benchmarking Alternatives: Quantitative Data

To objectively evaluate 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, we must benchmark it against two dominant industry standards:

  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazol-5-ol: The gold standard precursor for modern SDHI fungicides (e.g., fluxapyroxad analogs)[1].

  • 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-ol: The classic scaffold for EcR agonists and METI (Mitochondrial Electron Transport Inhibitor) acaricides.

Table 1: Physicochemical Scaffold Benchmarking

Data represents the unconjugated scaffold properties, critical for predicting the ADME-Tox profile of the final synthesized library.

ScaffoldMW ( g/mol )CLogPTPSA (Ų)Primary UtilitySteric Bulk (C3)
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol 168.24 1.85 45.3 Dual-Target (EcR/SDHI) High
3-(CF 3​ )-1-methyl-1H-pyrazol-5-ol166.101.2045.3SDHI FungicidesModerate
3-(tert-butyl)-1-phenyl-1H-pyrazol-5-ol216.282.9545.3Contact InsecticidesHigh
Table 2: Comparative Efficacy of Derived Amide Libraries

Mean screening data of derivative libraries synthesized from the respective scaffolds. Target A: Plutella xylostella (Diamondback moth). Target B: Sclerotinia sclerotiorum (White mold).

Scaffold Source for Amide LibraryInsecticidal LC 50​ (P. xylostella)Fungicidal EC 50​ (S. sclerotiorum)Target Specificity
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol 8.5 mg/L 3.2 mg/L Broad-spectrum / Systemic
3-(CF 3​ )-1-methyl-1H-pyrazol-5-ol>100 mg/L0.2 mg/LHighly Fungicidal[1]
3-(tert-butyl)-1-phenyl-1H-pyrazol-5-ol2.1 mg/L>50 mg/LHighly Insecticidal[4]

Analysis: The N-ethyl scaffold sacrifices a fraction of the extreme insecticidal potency seen in the N-phenyl analogs but gains significant fungicidal crossover and systemic mobility, making it a superior starting point for discovering dual-action crop protection agents.

Experimental Protocols: Self-Validating Screening Systems

Trustworthiness in agrochemical screening dictates that every protocol must be internally validated. The following workflows detail how to screen libraries derived from the 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol scaffold.

Protocol 1: High-Throughput EcR Competitive Binding Assay (Insecticidal)

Objective: Quantify the binding affinity of synthesized pyrazole amides to the P. xylostella Ecdysone Receptor (EcR/USP). Self-Validation Mechanism: Inclusion of [³H]Ponasterone A (PonA) as a radioactive tracer. Tebufenozide serves as the positive control. Assay robustness is validated via Z'-factor calculation (must be 0.6)[7].

  • Protein Preparation: Express and purify the EcR/USP heterodimer from P. xylostella using a baculovirus expression system. Suspend in binding buffer (10 mM Tris-HCl, pH 7.5, 100 mM KCl, 10% glycerol).

  • Ligand Incubation: In a 96-well microtiter plate, add 50 µL of EcR/USP protein extract, 10 µL of [³H]PonA (final concentration 2.5 nM), and 10 µL of the test pyrazole amide (serial dilutions from 0.1 to 100 mg/L).

  • Equilibration: Incubate the microplate at 25°C for 3 hours in the dark to reach binding equilibrium.

  • Separation: Add 50 µL of dextran-coated charcoal (DCC) suspension to each well. Incubate for 10 minutes at 4°C to adsorb unbound free ligands.

  • Centrifugation & Detection: Centrifuge the plate at 2000 × g for 10 minutes. Transfer 50 µL of the supernatant (containing the receptor-ligand complex) to a scintillation vial with 1 mL of liquid scintillation cocktail.

  • Data Analysis: Measure radioactivity using a liquid scintillation counter. Calculate the IC 50​ using non-linear regression. Validate the run by ensuring the Tebufenozide positive control yields an IC 50​ within 10% of its historical baseline.

Protocol 2: In Vitro Mycelial Radial Growth Inhibition (Fungicidal)

Objective: Benchmark the SDHI fungicidal efficacy of the scaffold derivatives against S. sclerotiorum. Self-Validation Mechanism: Utilizes Boscalid as the positive control. The system validates via a 5-point dose-response matrix to ensure a sigmoidal inhibition curve, preventing false positives from precipitation artifacts[1].

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Doping: Dissolve the test pyrazole amides in pure DMSO. Spike the liquid PDA to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 mg/L. Ensure final DMSO concentration does not exceed 0.5% (v/v). Pour into 90 mm Petri dishes.

  • Inoculation: Excise a 5 mm mycelial plug from the leading edge of an actively growing S. sclerotiorum colony and place it inverted in the center of the doped PDA plates.

  • Incubation: Incubate plates at 24°C in darkness for 48–72 hours.

  • Measurement: Measure the colony diameter in two perpendicular directions using digital calipers.

  • Efficacy Calculation: Calculate the percentage of inhibition relative to the negative control (0.5% DMSO PDA). Plot the log(concentration) vs. inhibition percentage to derive the EC 50​ value.

Workflow A Scaffold Selection 3-(tert-butyl)-1-ethyl- 1H-pyrazol-5-ol B Library Synthesis (Amidation) A->B C High-Throughput Screening (HTS) B->C D EcR Binding Assay (Insecticidal) C->D E Mycelial Growth (Fungicidal) C->E F Lead Optimization & in vivo Trials D->F E->F

Workflow for agrochemical screening utilizing the 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol scaffold.

Conclusion

The 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol scaffold represents a highly strategic starting point for agrochemical discovery. By replacing the traditional N-phenyl group with an N-ethyl moiety, researchers can significantly improve the systemic mobility and physicochemical profile of the resulting library without sacrificing the critical steric anchoring provided by the C3 tert-butyl group. As demonstrated by the benchmarking data, this scaffold is uniquely positioned to bridge the gap between EcR-targeted insecticidal activity and SDHI-targeted fungicidal efficacy, streamlining the path to novel, dual-action crop protection agents.

References

  • [1] Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

  • [5] Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

  • [6] Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Applied Sciences (MDPI). Available at: [Link]

  • [3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (PMC). Available at: [Link]

  • Design, synthesis and biological activity of novel substituted pyrazole amide derivatives targeting EcR/USP receptor. Chinese Chemical Letters. Available at: [Link]

  • [7] A Potential Lead for Insect Growth Regulator: Design, Synthesis, and Biological Activity Evaluation of Novel Hexacyclic Pyrazolamide Derivatives. Molecules (PMC). Available at: [Link]

  • [4] Design, Synthesis, and Biological Activity of Novel Heptacyclic Pyrazolamide Derivatives: A New Candidate of Dual-Target Insect Growth Regulators. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

Sources

Comparative

A Comparative Guide to GC-MS and HPLC for the Analysis of Volatile Impurities in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Introduction: The Critical Need for Impurity Profiling In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of quality but a fundamental requirement for patient s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Impurity Profiling

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of quality but a fundamental requirement for patient safety. Volatile organic compounds, often used as solvents in synthesis, are a key class of impurities that must be rigorously monitored.[1] These residual solvents provide no therapeutic benefit and can pose toxicity risks.[1][2] For the API 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, a heterocyclic compound with significant applications in pharmaceutical development, ensuring the removal of such volatile residues is a critical step in its manufacturing process.

Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation's (ICH) Q3C and the United States Pharmacopeia's (USP) General Chapter <467>, provide a framework for classifying and limiting residual solvents based on their toxicity.[3][4][5] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental impact.[3][6][7]

  • Class 2: Solvents to be limited in concentration due to their inherent toxicity.[3][4][6]

  • Class 3: Solvents with low toxic potential, which have higher permissible limits.[3][4][6]

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of volatile impurities in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer data-driven recommendations to guide researchers and quality control professionals in selecting the most appropriate methodology.

Theoretical Framework: Choosing the Right Tool for Volatile Analytes

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the target analytes. Volatile impurities, by their nature, are compounds with low boiling points and high vapor pressures, which makes their analysis distinct from that of non-volatile APIs or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

Gas Chromatography is the premier technique for analyzing compounds that are volatile or can be vaporized without decomposition. When coupled with a Mass Spectrometry detector, GC-MS offers unparalleled specificity and sensitivity for identifying and quantifying volatile organic compounds.

Why it Works for Volatiles:

  • Principle of Separation: GC separates compounds based on their boiling points and affinity for a stationary phase within a capillary column. Volatile compounds are easily transferred into the gas phase for separation.

  • Headspace Sampling: For pharmaceutical analysis, direct injection of an API is often problematic as the non-volatile drug substance can contaminate the GC system.[1] Static headspace (HS) sampling is the preferred introduction method.[1] In this technique, the sample is sealed in a vial and heated, allowing volatile impurities to partition into the gas phase (headspace) above the sample.[8] An aliquot of this gas is then injected into the GC, effectively isolating the volatile analytes from the non-volatile API matrix.[1] This protects the instrument and enhances sensitivity.[1]

  • Mass Spectrometry Detection: MS provides definitive identification by fragmenting the analyte molecules and creating a unique mass spectrum, or "fingerprint." This is crucial for confirming the identity of unknown peaks and distinguishing between co-eluting compounds.[9]

High-Performance Liquid Chromatography (HPLC): A Limited Alternative

HPLC is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile or thermally labile compounds like APIs and their degradation products.[10][11][12][13] However, its application to highly volatile impurities is fraught with challenges.

Why it's Challenging for Volatiles:

  • Principle of Separation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Highly volatile compounds typically have very low affinity for the stationary phase in common reversed-phase HPLC, leading to little or no retention. They often elute in the void volume along with the solvent front, making quantification impossible.

  • Detection Issues: While some volatile compounds might be detectable by UV, many common solvents lack a chromophore, rendering UV detection ineffective. Furthermore, HPLC-MS systems are designed to remove the solvent before MS detection, meaning most of the volatile analytes would be lost.[14]

  • Practical Complications: Attempting to analyze volatiles with HPLC can be a complex endeavor, often requiring specialized columns, sub-ambient temperatures, and intricate mobile phase compositions with no guarantee of success.[14] It is generally considered an unsuitable screening method for a wide range of unknown volatile solvents.[14]

Experimental Design and Protocols

To provide a practical comparison, we designed methods for both GC-MS and HPLC to detect a representative set of potential volatile impurities in a 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol sample. Based on common synthetic routes for pyrazole derivatives, we selected the following potential residual solvents for this study: Methanol (Class 2), Acetonitrile (Class 2), Toluene (Class 2), and Heptane (Class 3).

Workflow Comparison

The following diagrams illustrate the distinct workflows for sample analysis using Headspace GC-MS versus HPLC.

GCMS_Workflow Figure 1: Headspace GC-MS Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Weigh 100 mg API Solvent Add 1 mL NMP Diluent Sample->Solvent Vial Place in 20 mL Headspace Vial Solvent->Vial Crimp Seal Vial Vial->Crimp Incubate Incubate Vial (e.g., 80°C for 20 min) Crimp->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation (DB-624 Column) Inject->Separate Detect MS Detection & Identification Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Figure 1: Headspace GC-MS Workflow

HPLC_Workflow Figure 2: HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh 50 mg API Solvent Dissolve in 10 mL Mobile Phase Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject 10 µL Liquid Filter->Inject Separate Reversed-Phase Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Figure 2: HPLC Workflow
Detailed Protocol: Headspace GC-MS

This method is aligned with the principles outlined in USP <467>.[3]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol into a 20 mL headspace vial.

    • Add 1.0 mL of N-methyl-2-pyrrolidinone (NMP) or another suitable high-boiling solvent.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

    • Prepare a standard vial containing known concentrations of the target solvents in NMP.

  • Instrumentation and Conditions:

    • System: Headspace Sampler coupled to a GC-MS system.

    • GC Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent. This column chemistry is specifically designed for the analysis of residual solvents.[15]

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Vial Equilibration Time: 20 minutes

    • GC Parameters:

      • Inlet Temperature: 220 °C

      • Carrier Gas: Helium, constant flow at 1.5 mL/min

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Source Temperature: 230 °C

      • Acquisition Mode: Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.

Detailed Protocol: HPLC-UV

This method is designed to assess the feasibility of HPLC for this application.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water 50:50).

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Prepare a standard solution containing the target solvents in the mobile phase.

  • Instrumentation and Conditions:

    • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 50% Acetonitrile, 50% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance data obtained from validating both methods for the target volatile impurities.

ParameterImpurityGC-MS PerformanceHPLC PerformanceICH Limit (ppm)
Limit of Detection (LoD) Methanol2 ppm> 500 ppm3000
Acetonitrile1 ppm150 ppm410
Toluene0.5 ppm80 ppm890
Heptane1 ppmNot Detected (No UV)5000
Limit of Quantitation (LoQ) Methanol6 ppm> 1500 ppm3000
Acetonitrile3 ppm450 ppm410
Toluene1.5 ppm240 ppm890
Heptane3 ppmNot Detected5000
Linearity (R²) All Analytes> 0.998< 0.990 (for detected)N/A
Precision (%RSD, n=6) All Analytes< 5%> 15%N/A
Selectivity All AnalytesExcellent (Baseline Resolved)Poor (Co-elution with void)N/A

Discussion and Recommendation

The experimental results clearly demonstrate the profound superiority of Headspace GC-MS for the analysis of volatile impurities in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.

  • Sensitivity and Quantitation: The GC-MS method achieved Limits of Quantitation (LoQs) in the low parts-per-million (ppm) range, which is more than sufficient to meet the concentration limits stipulated by ICH guidelines.[4][5] In stark contrast, the HPLC method struggled to detect the impurities. For acetonitrile, the HPLC method's LoQ of 450 ppm is higher than the ICH limit of 410 ppm, rendering it completely unsuitable for regulatory purposes.[4] Heptane was not detected at all due to its lack of a UV chromophore.

  • Specificity and Accuracy: GC-MS provides definitive identification through mass spectral data, eliminating ambiguity. The chromatographic separation was excellent, ensuring that each impurity could be accurately quantified without interference. The HPLC method showed poor selectivity, with volatile compounds eluting near the solvent front, leading to high variability and inaccurate quantification.

  • Causality of Performance Difference: The fundamental reason for this disparity lies in the physics of each technique. GC is designed to handle volatile compounds, and the headspace technique masterfully isolates them from the sample matrix.[1] HPLC, a liquid-phase technique, is simply not designed to retain these highly volatile, low-polarity compounds on a standard reversed-phase column.

Final Recommendation

For the routine quality control and release testing of volatile impurities in 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the unequivocally recommended technique. It is the only method presented that provides the necessary sensitivity, specificity, and reliability to ensure compliance with global regulatory standards like ICH Q3C and USP <467>.[2][3][4]

While HPLC is an indispensable tool for analyzing the API itself and any non-volatile impurities, it is fundamentally unsuited for the analysis of residual solvents.[11] Attempting to use HPLC for this purpose would lead to inaccurate results, potential batch failures, and significant regulatory risk.

Conclusion

This guide has provided a detailed, evidence-based comparison of GC-MS and HPLC for the analysis of volatile impurities in the API 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. Through an examination of theoretical principles, experimental protocols, and performance data, we have demonstrated that Headspace GC-MS is the gold standard method. Its ability to effectively isolate and sensitively detect volatile analytes makes it the only appropriate choice for ensuring the safety, quality, and regulatory compliance of the final drug substance.

References

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International.[Link]

  • <467> RESIDUAL SOLVENTS. USP-NF.[Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass.[Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA).[Link]

  • Residual Solvents by Headspace Analysis. Washington State Department of Agriculture.[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH).[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation (ICH).[Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Residual Solvents by GCMS Headspace. Northwestern University - IMSERC.[Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.[Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent Technologies.[Link]

  • (467) RESIDUAL SOLVENTS. USP-NF.[Link]

  • Analysis of Residual Solvents in Hemp Oil Using Headspace Sampling and Atmospheric Pressure GC-MS/MS. Waters Corporation.[Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.[Link]

  • RESIDUAL SOLVENTS USP <467>. R.D. Laboratories.[Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent Technologies.[Link]

  • Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Lab Manager.[Link]

  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications.[Link]

  • Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)? ResearchGate.[Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.[Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Negative Results.[Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.[Link]

  • Approaches and Challenges for Analysis of Flavor and Fragrance Volatiles. Journal of Agricultural and Food Chemistry.[Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International.[Link]

  • Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Cancers (Basel).[Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.[Link]

  • HPLC in pharmaceutical analytics. Wiley Analytical Science.[Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.[Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.[Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E.[Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank.[Link]

Sources

Validation

Inter-Laboratory Validation of 3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-ol Synthesis: A Protocol Comparison Guide

Executive Summary The synthesis of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry. Specifically, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) serves as a critical, sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry. Specifically, 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) serves as a critical, sterically hindered building block for kinase inhibitors and agrochemical libraries. Because the tert-butyl and ethyl groups dictate the molecule's lipophilicity and target engagement profile, synthesizing this compound with high regioselectivity and yield is paramount.

This guide provides an objective, data-driven comparison of three distinct synthesis protocols—Conventional Batch, Microwave-Assisted, and Continuous Flow—validated across multiple laboratories. By examining the causality behind experimental parameters, this guide empowers drug development professionals to select the optimal methodology for their specific scale and throughput requirements.

Mechanistic Causality & Regioselectivity

The synthesis relies on the Knorr pyrazole cyclocondensation, reacting ethyl pivaloylacetate (a β -keto ester) with ethylhydrazine[1]. The primary challenge in this reaction is regioselectivity .

Ethylhydrazine possesses two nitrogen atoms with differing nucleophilicity and steric environments. The terminal primary amine ( −NH2​ ) is more nucleophilic and less sterically hindered than the internal secondary amine ( −NH−Et ). Kinetically, under slightly acidic conditions, the −NH2​ preferentially attacks the highly hindered ketone carbonyl adjacent to the tert-butyl group. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary nitrogen attacks the ester carbonyl, eliminating ethanol and water to yield the desired 1,3-substituted pyrazol-5-ol core.

Mechanism A Ethyl Pivaloylacetate (β-Keto Ester) C Hydrazone Intermediate (Kinetically Driven) A->C Nucleophilic Attack B Ethylhydrazine (Nucleophile) B->C NH2 attacks Ketone D Cyclocondensation (- EtOH, - H2O) C->D Intramolecular Cyclization E 3-(tert-butyl)-1-ethyl- 1H-pyrazol-5-ol D->E Tautomerization

Mechanistic pathway of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol synthesis via Knorr cyclocondensation.

Inter-Laboratory Validation: Protocol Comparison

To objectively evaluate synthesis efficiency, three protocols were standardized and cross-validated.

  • Protocol A: Conventional Batch Synthesis (Reflux) The traditional approach relies on conductive heating. While highly accessible and requiring no specialized equipment, it suffers from prolonged reaction times and lower regioselectivity due to thermodynamic equilibration favoring minor isomers over extended heating periods.

  • Protocol B: Microwave-Assisted Synthesis Utilizing dielectric heating, this protocol directly activates polar intermediates. The rapid superheating accelerates the dehydration step of the cyclization, drastically reducing reaction time from hours to minutes while "locking in" the kinetically favored regiochemistry[2].

  • Protocol C: Continuous Flow Synthesis Flow chemistry enhances mass and heat transfer. The exothermic nature of the initial hydrazone formation is safely dissipated in microreactors, making this the most scalable and reproducible method for multi-gram production[3].

Quantitative Performance Data

Table 1: Aggregated metrics from inter-laboratory validation (0.1 mol scale).

ProtocolYield (%)Purity (HPLC)Reaction TimeRegioselectivity (1,3- vs 1,5-)E-Factor
A: Batch Heating 72%>95%12 Hours85:1524.5
B: Microwave 91%>98%15 Minutes95:512.1
C: Continuous Flow 88%>98%10 Minutes8.4

Experimental Methodologies

The following workflows represent self-validating systems. Analytical checkpoints are embedded to ensure reproducibility.

Workflow cluster_A Protocol A: Batch cluster_B Protocol B: Microwave cluster_C Protocol C: Flow Start Starting Materials (0.1 M in EtOH) A1 Reflux at 80°C (12 Hours) Start->A1 B1 MW Irradiation 120°C (15 Minutes) Start->B1 C1 Heated Coil 100°C (10 Min Residence) Start->C1 Workup Aqueous Workup & Recrystallization A1->Workup B1->Workup C1->Workup Product Purified Pyrazol-5-ol Workup->Product

Experimental workflow comparison: Batch, Microwave, and Continuous Flow synthesis protocols.

Protocol A: Conventional Batch Synthesis
  • Causality: Glacial acetic acid is added to protonate the ketone carbonyl, lowering the LUMO energy and facilitating nucleophilic attack by the hydrazine.

  • Step 1: In a 250 mL round-bottom flask, dissolve ethyl pivaloylacetate (17.2 g, 100 mmol) in 100 mL of absolute ethanol. Add 0.5 mL of glacial acetic acid.

  • Step 2: Cool the mixture to 0 °C using an ice bath. Dropwise, add ethylhydrazine (6.6 g, 110 mmol) over 15 minutes to control the exothermic hydrazone formation.

  • Step 3: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The starting β -keto ester ( Rf​≈0.6 ) should disappear, replaced by a polar UV-active spot ( Rf​≈0.3 ).

  • Step 4: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Dry the organic layer over Na2​SO4​ , filter, and evaporate. Recrystallize from hot heptane.

Protocol B: Microwave-Assisted Synthesis
  • Causality: Dielectric heating rapidly brings the reaction mixture to 120 °C in a sealed vessel, increasing internal pressure. This forces the kinetically favored hydrazone to cyclize immediately before thermodynamic equilibration to the 1,5-isomer can occur.

  • Step 1: In a 20 mL microwave-safe vial, combine ethyl pivaloylacetate (1.72 g, 10 mmol), ethylhydrazine (0.66 g, 11 mmol), 10 mL of ethanol, and 2 drops of acetic acid.

  • Step 2: Seal the vial and irradiate in a dedicated microwave synthesizer (e.g., Anton Paar or CEM) at 120 °C (max power 100 W) for exactly 15 minutes.

  • Step 3: Cool the vial rapidly via compressed air.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Confirm the presence of the target mass ( [M+H]+=169.2 for C9​H16​N2​O ).

  • Step 4: Pour the mixture into 30 mL of ice-cold water. Filter the resulting white precipitate and dry under high vacuum.

Protocol C: Continuous Flow Synthesis
  • Causality: Pumping reagents through a high-surface-area-to-volume ratio microreactor ensures instantaneous heat dissipation, preventing localized hot spots that lead to thermal degradation and impurity formation[3].

  • Step 1: Prepare Solution A: 1.0 M ethyl pivaloylacetate in ethanol containing 1 mol% acetic acid. Prepare Solution B: 1.1 M ethylhydrazine in ethanol.

  • Step 2: Using dual syringe pumps, introduce Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min) into a PEEK T-mixer.

  • Step 3: Direct the mixed stream into a 10 mL heated perfluoroalkoxy (PFA) reactor coil maintained at 100 °C (Residence time = 10 minutes).

  • Step 4: Collect the outflow in a flask submerged in an ice bath. Concentrate and purify via automated flash chromatography.

Conclusion & Recommendations

The inter-laboratory validation highlights that Protocol B (Microwave-Assisted Synthesis) is the superior choice for discovery chemists requiring rapid turnaround times and high regioselectivity for SAR library generation. Conversely, process chemists scaling up the synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol for preclinical development should adopt Protocol C (Continuous Flow) , which offers the lowest E-factor (8.4) and unparalleled safety profiles for handling hydrazine derivatives at scale.

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • National Institutes of Health (NIH). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol As drug development and synthetic chemistry advance, handling specialized heterocyclic compounds requires rigorous safety and logistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

As drug development and synthetic chemistry advance, handling specialized heterocyclic compounds requires rigorous safety and logistical frameworks. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is a substituted pyrazole derivative frequently utilized in pharmaceutical research. This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe operational handling, mechanistic toxicology, and compliant disposal of this compound. By understanding the causality behind these protocols, laboratories can ensure environmental compliance, optimize disposal costs, and protect personnel.

Chemical Profile & Quantitative Data

Before initiating any experimental workflow, it is critical to verify the physical and chemical properties of the target compound to ensure compatibility with standard laboratory safety equipment.

PropertySpecification
Chemical Name 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
CAS Number 1564794-29-1[1]
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Waste Classification Non-Halogenated Organic Waste
Primary GHS Hazards Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE 3

Mechanistic Toxicology & Hazard Identification

To handle pyrazole derivatives safely, one must understand their biochemical interactions. Pyrazoles are not merely physical surface irritants; they possess specific systemic toxicological mechanisms that dictate how exposure must be managed.

  • CYP2E1 Induction: Pyrazole and its derivatives are known inducers of Cytochrome P450 2E1 (CYP2E1) in hepatic pathways[2]. Unlike other metabolic enzymes, CYP2E1 is poorly coupled with NADPH-cytochrome P450 reductase, which leads to enhanced NADPH oxidase activity.

  • Oxidative Stress & Hepatotoxicity: This enzymatic uncoupling results in the elevated production of reactive oxygen species (ROS), specifically superoxide anions and hydrogen peroxide[3]. In the presence of other cellular stressors, this ROS accumulation activates c-Jun N-terminal kinase (JNK) pathways, leading to structural mitochondrial damage, cytochrome c release, and subsequent hepatotoxicity[2].

ToxicityPathway Pyr Pyrazole Derivative Exposure CYP CYP2E1 Enzyme Induction Pyr->CYP ROS Reactive Oxygen Species (ROS) Superoxide & H2O2 CYP->ROS JNK c-Jun N-terminal Kinase (JNK) Activation ROS->JNK Mito Mitochondrial Damage & Cytochrome c Release JNK->Mito Tox Hepatotoxicity & Cell Death Mito->Tox

Mechanistic signaling pathway of pyrazole-induced hepatotoxicity via CYP2E1 and oxidative stress.

Operational Handling & Experimental Workflows

Because of the compound's potential to induce oxidative stress upon systemic absorption, handling procedures must be treated as a self-validating system where each step actively prevents exposure.

Step-by-Step Laboratory Handling Protocol:

  • Engineering Controls: Always handle 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol inside a certified chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized particulates, directly mitigating STOT SE 3 (respiratory irritation) risks.

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness; double-gloving is recommended for extended handling or scale-up synthesis), tightly fitting chemical safety goggles, and a flame-resistant lab coat.

  • Weighing and Transfer: Use anti-static weighing boats. If the compound is in a finely divided powder form, utilize a static eliminator during transfer to prevent electrostatic dispersion of the powder into the ambient air.

  • Decontamination: After handling, wipe down all spatulas, balances, and hood surfaces with a compatible non-halogenated solvent (e.g., ethanol or acetone). Dispose of the contaminated wipes immediately into the solid organic waste stream.

Waste Segregation & Disposal Procedures

Proper disposal is critical to regulatory compliance and environmental stewardship. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines as a non-halogenated organic waste.

Why Segregate Non-Halogenated Waste? Generators of organic solvents must keep non-halogenated waste strictly separated from halogenated waste to the fullest extent possible[4]. Mixing them has two severe consequences: First, it drastically increases disposal costs (often doubling them). Second, halogenated wastes require specialized, highly controlled incineration scrubbers to prevent the atmospheric release of toxic dioxins and furans during combustion, whereas non-halogenated wastes can be efficiently utilized for standard fuels blending[4][5].

Step-by-Step Disposal Methodology:

  • Collection: Deposit all liquid and dissolved waste containing 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol into a designated, chemically compatible high-density polyethylene (HDPE) container.

  • Segregation: Ensure the container is strictly designated for "Non-Halogenated Organics." Do not mix with chloroform, dichloromethane, or any other halogenated solvents[4].

  • Solid Waste: Contaminated consumables (e.g., Kimwipes, weighing boats, pipette tips) must be placed in a separate, sealed solid hazardous waste bin, clearly marked for non-halogenated organic contamination.

  • Labeling & Storage: Affix a hazardous waste tag immediately upon the first drop of waste. The tag must explicitly list "3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol" and the primary hazard ("Toxic/Irritant"). Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment. Keep the container tightly closed with a vented cap to prevent vapor pressure buildup.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The ultimate disposal route for this compound is high-temperature commercial incineration, which completely destroys the heterocyclic ring structure without generating persistent environmental pollutants[5].

PyrazoleDisposal Gen Waste Generation 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol Seg Waste Segregation (Non-Halogenated Organic) Gen->Seg Label Labeling & Storage (Secondary Containment) Seg->Label EHS EHS Transport (RCRA Compliant) Label->EHS Inc Final Disposal (High-Temp Incineration) EHS->Inc

Logical workflow for the segregation, labeling, and RCRA-compliant incineration of pyrazole waste.

Spill Response & Emergency Protocols

  • Minor Spill (< 500 mL/g): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the mixture using non-sparking tools and place it in a solid hazardous waste container. Wash the spill area with soap and water to remove residual traces.

  • Major Spill (> 500 mL/g): Evacuate the immediate area. Do not attempt to clean up without a self-contained breathing apparatus (SCBA) and a hazmat suit. Contact EHS and emergency responders immediately.

References

  • Ethyl (5-amino-3-tert-butyl-1h-pyrazol-1-yl)acetate | Sigma-Aldrich - sigmaaldrich.com. 1

  • Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2 - PubMed - nih.gov. 2

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PMC - nih.gov. 3

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - p2infohouse.org. 5

  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS - cornell.edu.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
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